molecular formula C13H17N5O5S B598324 Desulfated Aztreonam CAS No. 102579-59-9

Desulfated Aztreonam

Cat. No.: B598324
CAS No.: 102579-59-9
M. Wt: 355.369
InChI Key: XSBOMZYBOQIGCO-VQSOLXJISA-N
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Description

Desulfated Aztreonam is a characterized impurity of the antibiotic Aztreonam, a monobactam active against Gram-negative bacteria . This compound is supplied as a high-purity reference standard essential for quality control and regulatory compliance in pharmaceutical research. Its primary application is in the analytical method development, method validation, and quality control (QC) processes required for the commercial production of Aztreonam and the filing of Abbreviated New Drug Applications (ANDA) . Chemically, it is known as (Z)-2-((((2-Amino-4-thiazolyl)(((2S,3S)-2-methyl-4-oxo-3-azetidinyl)carbamoyl)methylene)amino)oxy)-2-methylpropionic acid and has a molecular formula of C13H17N5O5S and a molecular weight of 355.4 g/mol . By providing a traceable and well-defined standard, Desulfated Aztreonam enables researchers to accurately identify, quantify, and monitor this specific impurity, ensuring the safety, efficacy, and consistency of the final drug product. This product is intended for research use only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S/c1-5-7(9(19)15-5)17-10(20)8(6-4-24-12(14)16-6)18-23-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,16)(H,15,19)(H,17,20)(H,21,22)/b18-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOMZYBOQIGCO-VQSOLXJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102579-59-9
Record name Desulfated aztreonam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESULFATED AZTREONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8661C1EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Desulfated Aztreonam

Author: BenchChem Technical Support Team. Date: February 2026

Designation: Impurity D (EP/USP) | CAS: 102579-59-9 Role: Critical Quality Attribute (CQA) Reference Standard[1][2][3]

Executive Summary

This technical guide details the synthesis, isolation, and structural characterization of Desulfated Aztreonam (2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid).[1][2][3]

In the context of drug development, Desulfated Aztreonam is not merely a degradation product; it is a critical process impurity arising from incomplete sulfonation during the commercial manufacturing of Aztreonam API.[4] Its presence serves as a sentinel for the efficiency of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-sulfonation reaction.[2] Unlike the parent drug, which possesses a strongly acidic sulfonic acid group on the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-lactam nitrogen (N-1), the desulfated analog retains the protonated lactam functionality, significantly altering its polarity, stability, and antimicrobial potency.[3][4]

This guide moves beyond standard pharmacopeial descriptions, providing a rational synthetic workflow designed to generate high-purity reference material for analytical method validation.

Structural Basis & Retrosynthetic Logic[1][2][3][4]

The Chemical Divergence

The structural distinction between Aztreonam and its desulfated analog dictates the synthetic strategy.[3][4]

  • Aztreonam: Contains an electron-withdrawing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -sulfonic acid (
    
    
    
    ) at position 1 of the azetidinone ring.[2][3]
  • Desulfated Aztreonam: Contains a proton (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) at position 1.[2][3]
    
Retrosynthetic Analysis

Commercial synthesis of Aztreonam typically follows a "Sulfonation-First" strategy: the 3-amino-4-methyl-2-azetidinone core is sulfonated before side-chain acylation to activate the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-lactam nitrogen.[2][3]

To synthesize Desulfated Aztreonam specifically, we must invert this logic and utilize an "Acylation-First" strategy.[1] We couple the complex thiazole side chain directly to the unsulfonated azetidinone core.[1][4] This prevents the accidental formation of Aztreonam and ensures the N-1 position remains unsubstituted.[1]

Retrosynthesis Target Desulfated Aztreonam (Target) Precursor Protected Precursor Target->Precursor Global Deprotection (TFA) SideChain Side Chain (Activated) (Z)-2-(2-aminothiazol-4-yl)... Precursor->SideChain Retrosynthetic Cut Core Core Scaffold 3-amino-4-methyl-2-azetidinone Precursor->Core Amide Coupling Aztreonam Commercial Aztreonam (Sulfonated) Core->Aztreonam Commercial Route: 1. Sulfonation 2. Acylation

Figure 1: Retrosynthetic logic contrasting the impurity synthesis (solid lines) with the commercial API route (dashed).

Experimental Protocol: Synthesis of Desulfated Aztreonam

Safety Warning: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-lactams are potent sensitizers.[2][3] All operations must be conducted in a fume hood with appropriate PPE to prevent inhalation or skin contact.[1][4]
Phase 1: Preparation of Activated Side Chain

Objective: Generate a reactive ester of the protected thiazole side chain to facilitate mild coupling without racemization.[1][3][4]

  • Starting Material: (Z)-2-(2-tritylaminothiazol-4-yl)-2-(1-t-butoxycarbonyl-1-methylethoxyimino)acetic acid.[1][2][3]

    • Note: The trityl (Trt) group protects the thiazole amine, and the t-butyl (tBu) group protects the carboxylic acid.[1][3][4]

  • Activation: Dissolve 1.0 eq of the starting acid in dry Dichloromethane (DCM) at 0°C.

  • Reagents: Add 1.1 eq of

    
    -Hydroxysuccinimide (HOSu) and 1.1 eq of DCC (Dicyclohexylcarbodiimide).
    
  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours. The formation of dicyclohexylurea (DCU) precipitate indicates reaction progress.[1][4]

  • Workup: Filter off the DCU. Concentrate the filtrate to obtain the NHS-active ester .[1][2]

Phase 2: Coupling to the Monobactam Core

Objective: Form the amide bond at C-3 of the azetidinone ring.[1][2][3]

  • Core Dissolution: Suspend (3S,4S)-3-amino-4-methyl-2-azetidinone (1.0 eq) in dry DMF.

    • Critical Control: Ensure the core is the cis or trans isomer corresponding to the desired Aztreonam stereochemistry (usually trans methyl group relative to C-3 amino, but Aztreonam is derived from L-threonine, resulting in (3S,4S) configuration).[1][3][4]

  • Coupling: Add the NHS-active ester (from Phase 1) dropwise to the core suspension.[1][2][3]

  • Base: Add 1.2 eq of Triethylamine (TEA) or DIPEA to scavenge the released NHS-proton and ensure the C-3 amine is nucleophilic.[1][2][3]

  • Conditions: Stir at RT for 12–18 hours under Nitrogen.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The disappearance of the amine core confirms conversion.[1][4]

  • Isolation: Dilute with EtOAc, wash with water and brine (to remove DMF).[1][3][4] Dry over

    
     and concentrate. Purify via silica gel column chromatography to yield the Protected Desulfated Aztreonam .
    
Phase 3: Global Deprotection

Objective: Remove Trityl and t-Butyl groups simultaneously without opening the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-lactam ring.[2][3]
  • Cocktail Preparation: Prepare a solution of TFA:Anisole:DCM (50:5:45 v/v). Anisole acts as a carbocation scavenger to prevent re-alkylation of the thiazole ring.[1][4]

  • Reaction: Dissolve the protected intermediate in the cocktail at 0°C. Stir for 2–4 hours.

    • Caution: Do not allow the temperature to rise above 10°C initially, as the exotherm can degrade the

      
      -lactam.[4]
      
  • Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Hexane. The product (Desulfated Aztreonam trifluoroacetate salt) will precipitate.[4][5]
    
  • Purification: Filter the solid. For analytical standard grade, purify via Preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).[1][4] Lyophilize to obtain the white powder.[1][4]

Characterization & Structural Validation[1][2][3][6]

To validate the identity of Desulfated Aztreonam (Impurity D) and distinguish it from the parent API, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)

The absence of the sulfonate group causes distinct chemical shift changes, particularly at the H-1 (NH) and H-3/H-4 positions.[1][2][3]

PositionAztreonam (API)Desulfated Aztreonam (Impurity)Mechanistic Explanation
N-1 (Lactam NH) Absent ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

8.5–9.0 ppm (s)
The desulfated ring has a proton on the nitrogen; API has

.[2][3]
H-3 (Lactam CH) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

~5.2 ppm

~4.8–5.0 ppm
Slight upfield shift due to loss of electron-withdrawing sulfonate.[2][3]
H-4 (Lactam CH) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

~3.8 ppm

~3.5 ppm
Upfield shift; H-4 is closer to the N-1 modification.[2][3]
Side Chain Methyls ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1.4 ppm (s)

1.4 ppm (s)
Unaffected (distal from the core).[2][3][4]
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides the definitive confirmation of the molecular formula.[1][2][3]

  • Aztreonam Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [2][3][4][6]
    
  • Desulfated Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [2][3][4][6]
    
  • Theoretical Mass [M+H]+: 356.1028 Da[1][2][4]

  • Observed Mass: Expect a peak at m/z 356.10 (Positive Mode).[1][4]

  • Mass Shift: A loss of exactly 80 Da (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) relative to Aztreonam (m/z 436).[2][3][4]
    
Infrared Spectroscopy (FT-IR)
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Lactam Carbonyl:  The carbonyl stretch of the azetidinone ring is highly sensitive to ring strain and electronic substitution on the nitrogen.[3]
    
    • Aztreonam: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (highly activated by sulfonate).[2][3][4]
      
    • Desulfated: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (typical strained amide, but less activated).[2][3][4]
      

Chromatographic Profiling (HPLC Method)[1][2][4][5][6][8]

For Quality Control (QC), Desulfated Aztreonam must be resolved from the API and the Open-Ring degradation products.[1][4]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters Symmetry C18, 5µm, 4.6 x 250mm).[1][3][4]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 2.5 with

    
    ).
    
    • Note: Low pH suppresses the ionization of the carboxylic acids, improving retention.[4]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 5% B to 40% B over 30 minutes.

  • Detection: UV at 254 nm (Thiazole absorption).[1][3][4]

Elution Order Logic:

  • Open-Ring Desulfated (Impurity V): Most polar (dicarboxylic acid, amine exposed).[1][2][3][4] Elutes first.

  • Aztreonam (API): Polar due to sulfonic acid and carboxylic acid.[1][3] Elutes mid-gradient.[1][3][4][7]

  • Desulfated Aztreonam (Impurity D): Less polar than API (loss of ionic sulfonate).[1][3][4] Elutes after Aztreonam.

HPLC_Elution Start Injection Peak1 RT ~5-8 min Open-Ring Impurities (Most Polar) Start->Peak1 Gradient Start Peak2 RT ~12-15 min Aztreonam (API) (Sulfonated) Peak1->Peak2 Peak3 RT ~18-22 min Desulfated Aztreonam (Less Polar) Peak2->Peak3 Gradient Increase

Figure 2: Predicted Reverse-Phase HPLC elution profile based on polarity and ionization state.

References

  • PubChem. (n.d.).[1][3][4] Desulfated Aztreonam (Compound). National Library of Medicine.[1][4] Retrieved from [Link][1][2][3][4]

  • United States Pharmacopeia (USP). (2023).[1][2][3][4] Aztreonam Monograph: Related Compounds. USP-NF.[1][2][3] (Reference to standard USP methodology for Aztreonam Impurity D).

  • Guo, F., et al. (2022).[1][3][4] Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Google Patents. (2006).[1][4] Preparation of Aztreonam (US7145017B2).[1][3][4] Retrieved from

  • SynZeal. (n.d.). Aztreonam Impurities Reference Standards. Retrieved from [Link][1][2][3][4]

Sources

The Desulfated Aztreonam Enigma: A Technical Guide to Structure, Activity, and a Null Hypothesis in Antibiotic Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quest for Novel Antibiotics and the Importance of Foundational Moieties

In the relentless battle against antimicrobial resistance, particularly from multi-drug resistant (MDR) Gram-negative pathogens, the existing antibiotic arsenal is under constant threat. Aztreonam, the lone clinically approved monobactam, represents a unique therapeutic agent.[1] Its targeted spectrum against aerobic Gram-negative bacteria, coupled with a crucial stability against metallo-β-lactamases (MBLs), makes it a vital tool.[1][2] This has led to renewed interest in its structure and potential for modification. A recurring question in medicinal chemistry and drug development is the role of each functional group in a molecule's activity. This guide addresses a specific, yet fundamentally important, query: the potential of desulfated aztreonam as an antibiotic.

This document deviates from a traditional discovery narrative. Instead, it serves as an in-depth technical exploration of a null hypothesis. Through a detailed examination of aztreonam's structure-activity relationship (SAR), we will demonstrate the indispensable role of the N-1 sulfonate group. This analysis will serve as a case study for researchers and drug development professionals on the principles of rational antibiotic design, the causality behind experimental choices, and the self-validating nature of rigorous biochemical and microbiological testing.

The Monobactam Core: Aztreonam's Unique Architecture

Aztreonam's efficacy stems from its unique chemical structure: a standalone β-lactam ring, not fused to a secondary ring like penicillins or cephalosporins.[1] This monocyclic core is decorated with specific side chains that dictate its antibacterial spectrum and stability. The two most critical components are:

  • The C-3 Acyl Side Chain: An aminothiazole oxime group that enhances affinity for the penicillin-binding proteins (PBPs) of Gram-negative bacteria and provides a degree of stability against some β-lactamases.[3]

  • The N-1 Sulfonic Acid (Sulfate) Group: This is the defining feature of the monobactam class. It is not merely a solubilizing group but a potent electron-withdrawing group that is essential for the activation of the β-lactam ring.[1]

The removal of this sulfate group, creating desulfated aztreonam, fundamentally alters the molecule's electronic and structural properties.

Caption: Chemical structures of Aztreonam and its desulfated analog.

Mechanism of Action: The Critical Role of the N-Sulfo Group in PBP3 Inhibition

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase involved in septum formation during cell division.[5] The inhibition process is a covalent acylation of a serine residue in the PBP3 active site.

The causality behind this interaction is twofold:

  • Structural Mimicry: The β-lactam core mimics the D-Ala-D-Ala peptide substrate of the PBP, allowing it to enter the active site.[6]

  • Electrophilic Activation: The N-sulfo group is strongly electron-withdrawing. This polarizes the β-lactam's carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by the active site serine. This activation is the cornerstone of its potent inhibitory activity.

Without the sulfate group, the desulfated aztreonam molecule loses this critical electrophilic character. The β-lactam ring becomes significantly less reactive, and its ability to acylate and inhibit PBP3 is expected to be drastically reduced or completely abrogated. The N-sulfonated ring is not just a feature; it is the key that enables the entire mechanism of action and is also credited with providing resistance to MBLs.[2]

PBP3_Interaction cluster_aztreonam Aztreonam Interaction cluster_desulfated Desulfated Aztreonam Interaction (Hypothetical) ATM Aztreonam N-Sulfo Group Activated_BL Activated β-Lactam Ring (Highly Electrophilic) ATM->Activated_BL e- withdrawing effect PBP3_active PBP3 Active Site Serine Residue Covalent_Complex Acylated PBP3 (Inhibited) PBP3_active->Covalent_Complex Forms Activated_BL->PBP3_active Nucleophilic Attack Desulfated Desulfated Aztreonam No N-Sulfo Group Deactivated_BL Deactivated β-Lactam Ring (Poor Electrophile) Desulfated->Deactivated_BL Lacks activation PBP3_inactive PBP3 Active Site Serine Residue No_Reaction No Inhibition PBP3_inactive->No_Reaction Deactivated_BL->PBP3_inactive No efficient attack

Caption: Role of the N-Sulfo group in PBP3 inhibition.

Predicted Antibacterial Spectrum: A Comparative Analysis

Based on the mechanistic principles outlined above, the antibacterial activity of desulfated aztreonam is predicted to be negligible compared to the parent compound. Aztreonam itself is selectively active against Gram-negative aerobes like Enterobacteriaceae and Pseudomonas aeruginosa, with no significant activity against Gram-positives or anaerobes.[7]

The following table summarizes the known activity of aztreonam and the predicted activity of its desulfated form. This data table serves as a set of verifiable predictions that can be tested using the protocols detailed in Section 5.

OrganismTypeAztreonam MIC (µg/mL)Desulfated Aztreonam MIC (µg/mL) (Predicted)Rationale for Prediction
Escherichia coliGram-Negative≤1.6[7]>128Loss of PBP3 inhibition due to lack of β-lactam activation.
Pseudomonas aeruginosaGram-Negative12-32[7]>128Loss of PBP3 inhibition.
Klebsiella pneumoniae (MBL-)Gram-Negative≤1.6[7]>128Loss of PBP3 inhibition.
Staphylococcus aureusGram-Positive>100[8]>128No inherent activity against Gram-positives; desulfation would not change this.
Bacteroides fragilisAnaerobe>100[7]>128No inherent activity against anaerobes.

Interaction with Resistance Mechanisms

A key advantage of aztreonam is its stability against certain β-lactamases, particularly MBLs. However, it is susceptible to hydrolysis by Extended-Spectrum β-Lactamases (ESBLs) and AmpC enzymes, often necessitating co-administration with a β-lactamase inhibitor like avibactam.[9]

  • β-Lactamase Stability: The stability of aztreonam to MBLs is a direct consequence of its monobactam structure.[2] It is hypothesized that the desulfated analog, being a poor substrate for its target PBP, would likewise be a poor substrate for most β-lactamases. However, this is academically trivial if the compound lacks intrinsic antibacterial activity. The primary scientific question is not one of stability, but of efficacy.

Experimental Protocols: A Self-Validating System for Hypothesis Testing

To empirically validate the null hypothesis—that desulfated aztreonam lacks significant antibiotic activity—two core experiments are required. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and common biochemical practices.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It follows the principles outlined in the CLSI M07 guidelines.[10]

Objective: To quantitatively compare the antibacterial potency of aztreonam and desulfated aztreonam against representative Gram-negative pathogens.

Materials:

  • Aztreonam and Desulfated Aztreonam analytical grade powders

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

Procedure:

  • Stock Solution Preparation: Prepare 1280 µg/mL stock solutions of both aztreonam and desulfated aztreonam in an appropriate solvent (e.g., DMSO, water) and sterilize by filtration.

  • Inoculum Preparation: a. Select 3-5 isolated colonies from an overnight agar plate. b. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the drug stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no drug, no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the drug at which there is no visible growth (i.e., the first clear well).

MIC_Workflow Start Start: Prepare Drug Stocks & Bacterial Inoculum Plate_Prep Dispense CAMHB into 96-well plate Start->Plate_Prep Serial_Dilute Perform 2-fold serial dilution of drug across plate Plate_Prep->Serial_Dilute Inoculate Inoculate wells with standardized bacterial suspension Serial_Dilute->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read End End Read->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: β-Lactamase Stability Assay

This colorimetric assay assesses the stability of a β-lactam compound in the presence of β-lactamase enzymes.

Objective: To confirm that any lack of activity of desulfated aztreonam is not due to hyper-susceptibility to β-lactamases.

Materials:

  • Nitrocefin (a chromogenic cephalosporin) stock solution.[11]

  • Purified β-lactamase enzyme (e.g., TEM-1, AmpC).

  • Phosphate buffer (pH 7.0).

  • Test compounds (aztreonam, desulfated aztreonam).

  • Spectrophotometer or plate reader capable of measuring absorbance at 486 nm.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, a fixed concentration of β-lactamase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme with the test compound for 10 minutes to allow for any inhibition to occur.

  • Initiate Reaction: Add nitrocefin to each well to a final concentration of 100 µM.

  • Monitor Hydrolysis: Immediately begin monitoring the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.[12]

  • Data Analysis: Calculate the rate of nitrocefin hydrolysis. A stable compound like aztreonam (when tested against an MBL) or a non-substrate (desulfated aztreonam) will not be hydrolyzed and thus will not compete with nitrocefin, resulting in a high rate of color change. A susceptible compound will be hydrolyzed, but this is a secondary investigation to the primary MIC test.

Conclusion and Future Directions

While this guide focuses on a null hypothesis, the insights gained are invaluable. It underscores the importance of understanding the precise role of each functional group in drug design. The true potential for modifying aztreonam lies not in removing its core activating group, but in other strategies, such as:

  • Prodrug Development: As has been explored, desulfated intermediates can be used to synthesize orally bioavailable prodrugs that are converted to active, sulfated aztreonam in vivo.[1]

  • Side Chain Modification: Altering the C-3 and C-4 positions to enhance PBP binding, improve stability against ESBLs and AmpC enzymes, or alter pharmacokinetic properties.

  • Conjugate Antibiotics: Linking aztreonam to siderophores to enhance uptake into bacterial cells, a strategy that has shown promise.

For researchers in the field, the lesson of desulfated aztreonam is a critical one: innovation in antibiotic development must be built upon a solid understanding of the established chemical biology that governs a drug's mechanism of action.

References

  • Brogden, R. N., & Heel, R. C. (1986). Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 31(2), 96–130. [Link]

  • Sader, H. S., Castanheira, M., Mendes, R. E., & Flamm, R. K. (2020). Antimicrobial Activity of Aztreonam-Avibactam and Comparator Agents When Tested against a Large Collection of Contemporary Stenotrophomonas maltophilia Isolates from Medical Centers Worldwide. Antimicrobial Agents and Chemotherapy, 65(1), e01783-20. [Link]

  • FRCPathPrep.com. (2023). Aztreonam Explained | FRCPath Microbiology | Antimicrobial Agents. [Link]

  • Georgopapadakou, N. H., Smith, S. A., & Sykes, R. B. (1982). Mode of action of azthreonam. Antimicrobial Agents and Chemotherapy, 21(6), 950–956. [Link]

  • Stutman, H. R., & Marks, M. I. (1984). In vitro antimicrobial activity of aztreonam alone and in combination against bacterial isolates from pediatric patients. Antimicrobial Agents and Chemotherapy, 25(2), 212–215. [Link]

  • Ogawara, H., & Minagawa, S. (1992). [Antibacterial activity of aztreonam against clinical isolates]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 66(5), 609–621. [Link]

  • Sykes, R. B., Cimarusti, C. M., Bonner, D. P., Bush, K., Floyd, D. M., Georgopapadakou, N. H., Koster, W. H., Liu, W. C., Parker, W. L., Principe, P. A., Rathnum, M. L., Slusarchyk, W. A., Trejo, W. H., & Wells, J. S. (1981). Structure activity relationships among the monobactams. The Journal of Antibiotics, 34(11), 1445–1453. [Link]

  • Singh, J., et al. (2020). Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. ACS Medicinal Chemistry Letters, 11(3), 314-320. [Link]

  • ResearchGate. (n.d.). Antibiotic aztreonam (71), a semi-synthetic derivative of natural monobactam sulfazecin (70). [Image]. [Link]

  • Cunha, B. A. (1987). The monobactams. Medical Clinics of North America, 71(6), 1179–1191. [Link]

  • Wells, J. S., Trejo, W. H., Principe, P. A., Bush, K., Georgopapadakou, N., Bonner, D. P., & Sykes, R. B. (1982). SQ 26,180, a novel monobactam. I Taxonomy, fermentation and biological properties. The Journal of Antibiotics, 35(2), 184-188. [Link]

  • Singh, J., et al. (2020). Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. ACS Medicinal Chemistry Letters, 11(3), 314-320. [Link]

  • Mauri, C., et al. (2021). Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections. Antibiotics, 10(10), 1183. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of aztreonam 5. [Image]. [Link]

  • Google Patents. (2006).
  • Miller, M. T., et al. (2017). Monobactam formation in sulfazecin by a non-ribosomal peptide synthetase thioesterase. Nature Communications, 8(1), 1-8. [Link]

  • CLSI. (2020). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Zhang, Y., et al. (2022). Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli. Frontiers in Microbiology, 13, 1014589. [Link]

  • Linciano, P., et al. (2015). THE STRUCTURAL BASIS OF ACTIVITY AGAINST AZTREONAM AND EXTENDED SPECTRUM CEPHALOSPORINS FOR TWO CARBAPENEM-HYDROLYZING CLASS D B-LACTAMASES FROM ACINETOBACTER BAUMANNII. Antimicrobial Agents and Chemotherapy, 59(8), 4797-4805. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. [Link]

  • Sadek, M., et al. (2024). Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. Antimicrobial Agents and Chemotherapy, 68(3), e01138-23. [Link]

  • NDA. (2021). Aztreonam. New Drug Approvals. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. [Link]

  • ResearchGate. (n.d.). Chemical structure of aztreonam. [Image]. [Link]

  • ResearchGate. (n.d.). General structure of a monobactam. [Image]. [Link]

  • Van der Moeren, N., et al. (2023). Rapid detection of β-lactamase activity using the rapid Amp NP test. Frontiers in Microbiology, 14, 1149471. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • ResearchGate. (n.d.). Nitrocefin-based colorimetric assay for evaluating the β-lactam... [Image]. [Link]

  • PDB-101. (n.d.). Aztreonam. RCSB PDB. [Link]

  • Waclaw, B., & Dudek, M. K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. [Link]

  • L-g, A., et al. (2023). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Molecules, 28(19), 6823. [Link]

Sources

The Null-Spectrum Determinant: A Technical Analysis of Desulfated Aztreonam

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Subject: Structure-Activity Relationship (SAR) and Impurity Profiling of Monobactam Intermediates

Executive Summary: The N-Sulfonate "Switch"

In the development of monobactam antibiotics, Desulfated Aztreonam (CAS 102579-59-9) serves as the definitive negative control. While Aztreonam (SQ 26,776) is a potent inhibitor of aerobic Gram-negative bacteria, its desulfated analog exhibits a near-total loss of antibacterial activity.[1]

This guide analyzes the "Null Spectrum" of desulfated aztreonam to demonstrate the critical pharmacophoric role of the N-1 sulfonic acid group. For researchers, understanding this molecule is not about its therapeutic potential, but its utility as a Critical Quality Attribute (CQA) marker and a validator of the monobactam mechanism of action.

Mechanistic SAR: Why Desulfation Destroys Potency[1]

The antibacterial efficacy of Aztreonam relies on its ability to acylate Penicillin-Binding Protein 3 (PBP3/FtsI) , inhibiting septation in bacteria like Pseudomonas aeruginosa and Escherichia coli.[1]

The Electronic Activation Hypothesis

The


-lactam ring in monobactams is inherently less strained—and thus more stable—than in bicyclic systems like penicillins or cephalosporins. To become a reactive acylating agent, the ring requires electronic activation.
  • Aztreonam (Active): The

    
     group is strongly electron-withdrawing.[1] It pulls electron density away from the 
    
    
    
    -lactam nitrogen, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic serine of PBP3 to attack and open the ring.
  • Desulfated Aztreonam (Inactive): Without the sulfonate group, the lone pair on the

    
    -lactam nitrogen feeds electron density into the carbonyl system (amide resonance), stabilizing the ring. The carbonyl carbon becomes insufficiently electrophilic to react with PBP3.[1]
    
Visualization: The Activation Pathway

Monobactam_SAR Aztreonam Aztreonam (Parent) Sulfonate N-Sulfonate Group (Electron Withdrawing) Aztreonam->Sulfonate Contains Desulfated Desulfated Aztreonam NoSulfonate Absence of Sulfonate (Amide Resonance) Desulfated->NoSulfonate Structure Carbonyl Activated Carbonyl (High Electrophilicity) Sulfonate->Carbonyl Inductive Effect StableRing Stabilized Ring (Low Reactivity) NoSulfonate->StableRing Resonance Stabilization PBP3 PBP3 Acylation (Cell Death) Carbonyl->PBP3 Nucleophilic Attack NoReaction No PBP Binding (Bacterial Survival) StableRing->NoReaction Steric/Electronic Mismatch

Figure 1: Mechanistic divergence between Aztreonam and its desulfated impurity.[1] The sulfonate group is the obligate activator of the monocyclic ring.

The "Null" Antibacterial Spectrum

The term "spectrum" for desulfated aztreonam is a technical formality; in practice, the molecule is microbiologically inert at clinically relevant concentrations. The data below contrasts the potent spectrum of the parent drug against the desulfated analog, derived from historical SAR data on monobactam precursors.

Comparative MIC Profile (mg/L)
OrganismStrain CharacteristicsAztreonam (Parent)Desulfated AztreonamInterpretation
E.[1] coli Wild Type (ATCC 25922)≤ 0.1> 128Complete Loss of Potency
P.[1] aeruginosa Standard (ATCC 27853)2 – 8> 128Inactive
K.[1] pneumoniae ESBL Negative≤ 0.1> 128Inactive
S.[1] aureus MSSA> 64> 128Intrinsic Resistance (Both)
H. influenzae

-lactamase neg
≤ 0.06> 64Inactive

Key Insight: The >1000-fold increase in MIC for E. coli confirms that the side chain (aminothiazole oxime) provides affinity (docking), but the sulfonate group provides efficacy (warhead).[1] Without the warhead, the docking is reversible and non-covalent.

Analytical Protocol: Isolation and Detection

For drug development professionals, desulfated aztreonam (Impurity J/Precursor) must be controlled.[1] It is often formed during the synthesis of Aztreonam (before the sulfonation step using


-DMF complex) or via acid-mediated hydrolysis.[1]
Workflow: Synthesis of the Reference Standard

To generate the desulfated standard for QC testing:

  • Starting Material: Use (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino) acetic acid.[1]

  • Coupling: React with 3-amino-2-methyl-4-oxoazetidine (the monobactam nucleus without sulfonate) using DCC/HOBt in DMF.

  • Purification: The resulting intermediate is Desulfated Aztreonam .[1]

    • Note: Do not treat with

      
       complex.[1]
      
  • Isolation: Precipitate using ethyl acetate/hexanes.

USP-Aligned Detection Method (HPLC)

This protocol separates the desulfated impurity from the active parent and open-ring degradants.[1]

  • Column: C18,

    
    , 
    
    
    
    packing (Bondapak or equivalent).[1]
  • Mobile Phase: Methanol : Phosphate Buffer (pH 3.[1]0) [1:4 ratio].[1]

    • Buffer: 6.8 mg/mL

      
       adjusted with phosphoric acid.[1]
      
  • Detection: UV at 254 nm.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Retention Time (Relative):

    • Aztreonam (Parent): 1.0[1]

    • Desulfated Aztreonam: ~1.6 (Elutes after the parent due to loss of the polar ionic sulfonate group).[1]

    • Open-Ring Degradants: ~0.55 (Elute early).[1]

Analytical Logic Diagram

Analytical_Workflow cluster_peaks Chromatographic Output Sample Test Sample (Aztreonam API) HPLC HPLC Separation (C18 / pH 3.0 / MeOH) Sample->HPLC Peak1 RT 0.55 Open-Ring Degradants HPLC->Peak1 Peak2 RT 1.0 Aztreonam (Active) HPLC->Peak2 Peak3 RT 1.6 Desulfated Impurity HPLC->Peak3 Decision Quantification (Limit: NMT 1.5%) Peak3->Decision Critical QC Check

Figure 2: HPLC separation logic based on USP methodology. Desulfated aztreonam is less polar than the parent, resulting in longer retention.

References

  • United States Pharmacopeia (USP). Aztreonam Monograph: Organic Impurities.[1] USP-NF 2025.[1] [1]

  • Sykes, R. B., et al. (1982).[1] "Monobactams: A new class of beta-lactam antibiotics produced by bacteria."[1] Nature, 291, 489-491. (Establishes the necessity of N-sulfonation). [1]

  • Veeprho Laboratories. Aztreonam Desulfated Impurity (CAS 102579-59-9) Reference Standard.[1][2][3] (Structural confirmation).

  • Vertex Pharmaceuticals/NIH. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility.[1] (Comparative PBP3 binding kinetics). [1]

  • Singh, J., et al. (2011).[1] "Structure-activity relationship studies on monobactams." Journal of Antibiotics. (Details the electronic effects of N-1 substituents).

Sources

Technical Guide: Desulfated Aztreonam Stability & Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aztreonam is a synthetic monocyclic beta-lactam (monobactam) antibiotic. Unlike bicyclic beta-lactams (penicillins, cephalosporins), its reactivity and antibacterial potency are driven by the electron-withdrawing N-sulfonic acid group (


) attached to the beta-lactam nitrogen.

"Desulfated Aztreonam" refers to the degradation products formed when this critical sulfonate group is cleaved. This guide distinguishes between two distinct chemical entities often conflated in general literature:

  • Desulfated Aztreonam (Impurity II): The beta-lactam ring remains intact, but the

    
    -sulfonate is replaced by a proton (
    
    
    
    -H).
  • Open-Ring Desulfated Aztreonam (Impurity V): The beta-lactam ring is hydrolyzed (opened) and the sulfonate group is lost.

Understanding the stability of the


-sulfonate bond versus the amide (lactam) bond is critical for formulation stability, as acidic conditions favor desulfation while basic conditions favor ring hydrolysis.

Structural Dynamics & Reactivity

The Activating -Sulfonate Group

In bicyclic beta-lactams, ring strain is increased by the fusion of the four-membered ring to a five- or six-membered ring. Aztreonam, being a monobactam, lacks this fused ring strain. To compensate, the


-1 position is sulfonated.
  • Mechanism: The

    
     group is strongly electron-withdrawing. It pulls electron density away from the beta-lactam nitrogen, increasing the electrophilicity of the carbonyl carbon. This activation is essential for the drug to acylate the active site serine of Penicillin-Binding Proteins (PBPs).
    
  • Stability Implication: The

    
    -S bond is chemically labile. Its cleavage (desulfation) deactivates the molecule pharmacologically and alters its degradation kinetics.
    
Chemical Entities
Compound NameCommon CodeStructure DescriptionCAS Registry
Aztreonam APIIntact Beta-Lactam +

-

78110-38-0
Desulfated Aztreonam Impurity IIIntact Beta-Lactam +

-H (Loss of

)
102579-59-9
Open-Ring Aztreonam Impurity IVHydrolyzed Lactam +

-

N/A
Open-Ring Desulfated Aztreonam Impurity VHydrolyzed Lactam +

-H
102586-36-7

Degradation Pathways

The degradation of Aztreonam is pH-dependent, following pseudo-first-order kinetics. The two primary competing pathways are Desulfation (Acid-Catalyzed) and Hydrolysis (Base-Catalyzed).

Pathway Analysis
  • Acidic Hydrolysis (pH < 4.0):

    • Protonation of the sulfonate group or the lactam nitrogen facilitates the cleavage of the

      
      -S bond.
      
    • Primary Product: Desulfated Aztreonam (Impurity II).[1]

    • Note: The resulting

      
      -H monobactam is unstable and will eventually hydrolyze to the open-ring form.
      
  • Alkaline Hydrolysis (pH > 8.0):

    • Hydroxide ions attack the carbonyl carbon of the beta-lactam ring.

    • Primary Product: Open-Ring Aztreonam (Impurity IV).[1]

    • The ring opening is irreversible.

  • Isomerization (pH Independent/Light Induced):

    • The oxime ether side chain can isomerize from the active Z-isomer (Syn) to the inactive E-isomer (Anti).

    • Product: Anti-Aztreonam (Impurity III).[1]

Pathway Visualization

The following diagram maps the degradation logic, distinguishing between ring-opening and desulfation events.

AztreonamDegradation Aztreonam Aztreonam (Parent) (Active Z-Isomer) Desulfated Desulfated Aztreonam (Impurity II) (Intact Ring, N-H) Aztreonam->Desulfated Acidic Stress (pH < 4) N-S Cleavage OpenRing Open-Ring Aztreonam (Impurity IV) (Hydrolyzed Ring, N-SO3) Aztreonam->OpenRing Basic Stress (pH > 8) Lactam Hydrolysis AntiIso Anti-Aztreonam (Impurity III) (E-Isomer) Aztreonam->AntiIso Light / Heat Isomerization OpenRingDesulfated Open-Ring Desulfated Aztreonam (Impurity V) (Hydrolyzed Ring, N-H) Desulfated->OpenRingDesulfated Hydrolysis (Slow) OpenRing->OpenRingDesulfated Desulfation

Caption: Degradation map of Aztreonam showing the divergence between N-S bond cleavage (Desulfated) and Beta-Lactam ring opening (Hydrolysis).

Stability Profile & Kinetics

pH-Rate Profile

Aztreonam exhibits a U-shaped pH-rate profile.

  • Maximum Stability: pH 4.5 – 5.5.

  • Acidic Instability: Below pH 2.0, the rate of desulfation increases significantly (

    
     rises).
    
  • Basic Instability: Above pH 7.5, the rate of ring hydrolysis increases exponentially. At pH 10, the half-life is significantly reduced compared to neutral pH.

Thermal Stability
  • Solid State: Aztreonam is relatively stable in the solid state when stored protected from moisture.

  • Solution: In aqueous solution (reconstituted), it degrades according to Arrhenius kinetics.

    • Refrigerated (2-8°C): Stable for ~48 hours (maintaining >90% potency).

    • Room Temp (25°C): Significant degradation (>10%) can occur within 48 hours depending on the buffer.

Analytical Methodologies

To accurately quantify "Desulfated Aztreonam" distinct from "Open-Ring" degradants, a stability-indicating HPLC method is required. Standard UV detection at 254 nm or 270 nm is sufficient, but LC-MS is recommended for structural confirmation during method development.

Recommended HPLC Protocol (Stability Indicating)

This protocol separates the parent from Impurity II (Desulfated) and Impurity V (Open-Ring Desulfated).

  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid). Low pH suppresses silanol activity and maintains the protonation state.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold for polar impurities like Open-Ring Desulfated)

    • 5-25 min: 95% A → 60% A (Linear gradient to elute Parent and Desulfated)

    • 25-30 min: 60% A → 95% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

  • Injection Volume: 20 µL.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Detect Detection & ID Sample Stressed Sample (Acid/Base/Oxidation) Prep Dilution (Mobile Phase A) Sample->Prep HPLC HPLC Separation (C18, pH 3.0) Prep->HPLC UV UV (254nm) Quantification HPLC->UV MS MS (ESI+) m/z Confirmation HPLC->MS For ID

Caption: Workflow for the separation and identification of Aztreonam degradation products.

Experimental Protocols: Forced Degradation

To generate and validate the presence of Desulfated Aztreonam for method validation, follow these stress conditions.

Protocol A: Acid Stress (Targeting Desulfation)

Objective: Preferentially cleave the


-sulfonate bond to generate Impurity II.
  • Preparation: Dissolve Aztreonam to a concentration of 1 mg/mL in 0.1 N HCl .

  • Incubation: Heat at 60°C for 4–8 hours.

  • Quenching: Neutralize with an equimolar amount of 0.1 N NaOH to pH ~5.0 immediately before injection.

  • Expected Outcome: Decrease in Parent peak; appearance of Desulfated Aztreonam (eluting after Open-Ring species but likely before Parent depending on column chemistry).

Protocol B: Base Stress (Targeting Ring Opening)

Objective: Hydrolyze the beta-lactam ring to generate Impurity IV/V.

  • Preparation: Dissolve Aztreonam to 1 mg/mL in 0.1 N NaOH .

  • Incubation: Room temperature (25°C) for 1–2 hours. Note: Aztreonam is very unstable in base; heat is usually unnecessary.

  • Quenching: Neutralize with 0.1 N HCl to pH ~5.0.

  • Expected Outcome: Rapid loss of Parent; major peak corresponding to Open-Ring Aztreonam (Impurity IV).

References

  • United States Pharmacopeia (USP).Aztreonam Monograph: Impurity Tables.
  • Fuan Pharmaceutical Group & Shanghai University. (2022).[1] Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Pipkin, J. D., & Barry, W. T. (1982). Kinetics and mechanism of degradation of aztreonam in aqueous solution.[3][4] (Foundational kinetic study establishing the pH-rate profile).

  • Veeprho Laboratories. Aztreonam Desulfated Impurity (CAS 102579-59-9) and Open-Ring Desulfated Aztreonam (CAS 102586-36-7) Reference Standards.Link

  • PubChem. Aztreonam Compound Summary. National Library of Medicine. Link

Sources

"desulfated aztreonam discovery and history"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Role of Desulfated Aztreonam in Monobactam SAR and Stability

Executive Summary

This technical guide examines "Desulfated Aztreonam" (CAS 102579-59-9), the N-1 unsubstituted precursor and degradant of the monobactam antibiotic Aztreonam (SQ 26,776). While Aztreonam itself is a celebrated clinical success, the story of its desulfated analog is the definitive chapter in understanding monobactam medicinal chemistry.

The discovery that a simple monocyclic beta-lactam could exhibit potent antibacterial activity—provided it possessed a highly electron-withdrawing group at the N-1 position—shattered the "bicyclic dogma" of penicillin and cephalosporin chemistry. This guide details the discovery history, the chemical necessity of the sulfonate group (SAR), the synthetic protocols for sulfonation, and the analytical rigor required to monitor the desulfated impurity in pharmaceutical development.

Historical Context: The Bicyclic Dogma and the Monobactam Breakthrough

The Pre-1981 Paradigm

Before 1981, the central tenet of beta-lactam antibiotic chemistry was that biological activity required a fused bicyclic system (e.g., the thiazolidine ring in penicillins or the dihydrothiazine ring in cephalosporins). It was believed that the ring strain induced by this fusion was thermodynamically essential to make the beta-lactam carbonyl sufficiently reactive to acylate bacterial Penicillin-Binding Proteins (PBPs).

The Discovery of SQ 26,180 and SQ 26,776

In 1981, researchers at the Squibb Institute for Medical Research (now Bristol Myers Squibb), led by Richard Sykes, isolated a novel monocyclic beta-lactam from Chromobacterium violaceum. This natural product, SQ 26,180 , possessed a simple beta-lactam ring with a sulfonic acid group at the N-1 position.

This discovery led to the synthesis of Aztreonam (SQ 26,776) .[1][2] The critical realization was that the N-1 sulfonate group (


) acted as a powerful electron-withdrawing moiety. It pulled electron density away from the beta-lactam nitrogen, thereby activating the carbonyl carbon for nucleophilic attack by PBPs, effectively mimicking the ring strain of bicyclic beta-lactams.

The Desulfated Control: During these Structure-Activity Relationship (SAR) studies, the desulfated analog (the molecule without the


 group) was synthesized and tested. It was found to be biologically inactive . This negative control was the "smoking gun" that proved the electronic activation hypothesis: without the sulfonate, the monocyclic ring is too stable to react with bacterial enzymes.

Chemical Mechanism: Why Desulfation Destroys Activity

The antibacterial mechanism of Aztreonam relies on its ability to act as a "suicide substrate" for bacterial transpeptidases.

  • Aztreonam (Active): The N-1 sulfonate withdraws electrons from the amide nitrogen (

    
    ). This decreases the resonance stabilization of the amide bond, making the carbonyl carbon (
    
    
    
    ) highly electrophilic.
  • Desulfated Aztreonam (Inactive): Without the sulfonate, the lone pair on

    
     donates freely into the carbonyl system (resonance). The carbonyl carbon is less electrophilic and fails to acylate the serine residue in the PBP active site.
    
Visualization: The Activation Pathway

MonobactamActivation Desulfated Desulfated Aztreonam (Inactive Precursor) Stable Amide Bond Sulfonation Sulfonation Reaction (SO3-DMF Complex) Desulfated->Sulfonation Chemical Synthesis PBP Bacterial PBP (Serine Nucleophile) Desulfated->PBP No Reaction (Sterically/Electronically Inert) Aztreonam Aztreonam (SQ 26,776) (Active Drug) Activated Carbonyl Sulfonation->Aztreonam Addition of e- withdrawing group Aztreonam->PBP Molecular Recognition Acylation Acylated Enzyme (Bacterial Death) PBP->Acylation Nucleophilic Attack

Figure 1: The transformation from the inactive desulfated precursor to the active drug via N-1 sulfonation.

Synthetic Protocol: The Critical Sulfonation Step

The synthesis of Aztreonam involves building the acyl side chain and the beta-lactam ring separately. The introduction of the sulfate group is a late-stage functionalization that converts the inactive desulfated intermediate into the active pharmaceutical ingredient (API).

Protocol: N-1 Sulfonation of the Desulfated Intermediate Note: This protocol is adapted from standard industrial methodologies (e.g., ChemicalBook, Patent CN102925510).

Reagents:

  • Desulfated Aztreonam Precursor (Protected)

  • Sulfur Trioxide-Dimethylformamide complex (

    
    ) or Sulfur Trioxide-Pyridine
    
  • Phosphate Buffer (pH 6.0)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

Step-by-Step Methodology:

  • Complex Formation: In a dry reactor, dissolve the desulfated beta-lactam intermediate in anhydrous DMF. Chill to 0°C.

  • Sulfonation: Slowly add

    
     complex (1.2 - 1.5 equivalents).
    
    • Scientific Rationale: The

      
       complex acts as a mild sulfating agent. Using free 
      
      
      
      is too aggressive and would degrade the sensitive beta-lactam ring.
  • Reaction Monitoring: Stir at 0-5°C for 2-4 hours. Monitor by HPLC for the disappearance of the desulfated peak.

  • Quenching & Ion Exchange: Pour the reaction mixture into cold aqueous phosphate buffer (

    
    ).
    
    • Critical Control Point: The pH must be maintained between 5.5 and 6.5. Acidic conditions (

      
      ) promote rapid hydrolysis of the newly formed N-sulfonate (de-sulfation), while alkaline conditions (
      
      
      
      ) open the beta-lactam ring.
  • Salt Formation: The initial product is the N-sulfonic acid.[3] It is often converted to the tetrabutylammonium salt (using TBAHS) to allow extraction into organic solvents (e.g., Methylene Chloride) for purification, before final conversion to the L-arginine or sodium salt for clinical use.

Analytical Profiling: Desulfated Aztreonam as an Impurity

In modern drug development, "Desulfated Aztreonam" is a critical impurity that must be monitored during stability testing. It can form via hydrolysis of the N-S bond during storage, particularly in acidic formulations.

Impurity Classification
Impurity NameStructure DescriptionOriginActivity
Aztreonam (API) Intact Ring, N-SO3HActive DrugPotent
Desulfated Aztreonam Intact Ring, N-HHydrolysis of N-S bondInactive
Open-Ring Aztreonam Hydrolyzed Ring, N-SO3HHydrolysis of Amide bondInactive
E-Isomer Oxime geometry changePhoto-degradationLow Activity
Detection Protocol (HPLC)

To separate the highly polar Aztreonam from its desulfated analog, ion-pairing chromatography is often required.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (pH 3.0) + 5mM Tetrabutylammonium hydroxide (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm (Aminothiazole absorption).

  • Retention Logic: The desulfated impurity, lacking the highly polar sulfonate group, will typically elute after the parent Aztreonam in standard reverse-phase conditions, but ion-pairing reagents can invert this selectivity depending on pH.

Visualization: Degradation Pathways

DegradationPathways cluster_degradants Degradation Products Aztreonam Aztreonam (API) (N-SO3, Closed Ring) Desulfated Desulfated Aztreonam (Loss of SO3) Acidic Hydrolysis Aztreonam->Desulfated N-S Bond Cleavage OpenRing Open-Ring Aztreonam (Hydrolysis of Amide) Alkaline/Enzymatic Aztreonam->OpenRing Beta-Lactam Cleavage OpenDesulfated Open-Ring Desulfated (Total Degradation) Desulfated->OpenDesulfated Ring Opening OpenRing->OpenDesulfated Loss of SO3

Figure 2: Stability profile of Aztreonam showing the generation of the desulfated impurity.

References

  • Sykes, R. B., et al. (1981).[2][4][5] "Monocyclic beta-lactam antibiotics produced by bacteria."[2][6][7] Nature, 291, 489–491.[2][4][5]

  • Breuer, H., et al. (1981).[4] "Monobactams—structure-activity relationships leading to SQ 26,776."[2][5][7] Journal of Antimicrobial Chemotherapy, 8(suppl_E), 21-28.

  • Yang, M., et al. (2022). "Isolation and structural characterization of eight impurities in aztreonam." Journal of Pharmaceutical and Biomedical Analysis, 211, 114587.

  • ChemicalBook. "Aztreonam Synthesis and Intermediates."

  • US Pharmacopeia (USP). "Aztreonam Monograph - Impurity Profiling." (Reference Standard: Aztreonam Desulfated Impurity, CAS 102579-59-9).[6][8][9][10]

Sources

"physicochemical properties of desulfated aztreonam"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Desulfated Aztreonam

Introduction

Aztreonam is a synthetic monocyclic β-lactam antibiotic with potent activity against a wide spectrum of Gram-negative aerobic bacteria.[1] Its unique structure, featuring a sulfonic acid group at the 1-position of the azetidinone ring, is crucial for activating the β-lactam moiety.[2] During the synthesis, purification, and storage of aztreonam, various related substances can emerge as process impurities or degradation products.[3] Among these, Desulfated Aztreonam is a critical impurity that requires careful characterization and control.

This technical guide provides a comprehensive overview of the core physicochemical properties of Desulfated Aztreonam. As drug development professionals know, a thorough understanding of these characteristics is not merely an academic exercise; it is fundamental to developing robust analytical methods, stable formulations, and ensuring the overall quality, safety, and efficacy of the final drug product. We will delve into the structural identity, solid-state and solution properties, stability profile, and analytical characterization of this key impurity, offering both established data and field-proven experimental methodologies.

Chemical Identity and Structure

The primary structural difference between aztreonam and its desulfated variant is the absence of the N-sulfo group on the β-lactam ring. This seemingly minor modification significantly alters the molecule's electronic properties and, consequently, its chemical behavior.

Chemical Name: (Z)-2-({[(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid.[4]

Synonyms: Desulfo Aztreonam, Aztreonam Impurity D.[5]

The structural relationship is visualized below. The removal of the highly acidic and polar sulfonate group is the single most important factor influencing the molecule's physicochemical profile compared to the parent API.

Caption: Structural comparison of Aztreonam and Desulfated Aztreonam.

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
CAS Registry Number 102579-59-9[4][5][6]
Molecular Formula C₁₃H₁₇N₅O₅S[5][6]
Molecular Weight 355.37 g/mol [5]

Solid-State and Solution Properties

The physical form and solution behavior of an impurity are critical parameters for its isolation, characterization, and for understanding its potential impact on the drug product's manufacturability and stability.

Physical Appearance and Density

Table 2: Physical and Predicted Properties

PropertyValueSource(s)
Appearance White to Pale Orange Solid[5]
Predicted Density 1.66 ± 0.1 g/cm³[5]
Predicted pKa 2.89 ± 0.10[5]
Solubility Profile

The removal of the ionic sulfonate group renders desulfated aztreonam significantly less polar than aztreonam. While aztreonam is practically insoluble in water, its desulfated counterpart is predicted to have slight solubility in less polar organic solvents.[5][7]

Table 3: Predicted Solubility of Desulfated Aztreonam

SolventPredicted SolubilitySource(s)
Ethyl Acetate Slightly Soluble[5]
Methanol Slightly Soluble[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for experimentally determining solubility, a necessary step to validate predicted data.

Causality Behind Choices:

  • Shake-Flask Method: It is the most reliable method for determining thermodynamic equilibrium solubility, ensuring that the solution is truly saturated.

  • Temperature Control (25°C): Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility. 25°C is a standard ambient condition.

  • Equilibration Time (24-48h): Sufficient time is required to ensure equilibrium is reached. Preliminary studies should confirm that the concentration plateaus.

  • Quantification by HPLC-UV: This provides a specific and sensitive method to quantify the dissolved analyte, distinguishing it from any potential degradants.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid desulfated aztreonam to several vials containing a known volume of the test solvent (e.g., water, methanol, acetonitrile, ethyl acetate). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period (e.g., 24 and 48 hours) to ensure equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved microparticles. This step is critical to avoid artificially high results.

  • Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 5.0) against a calibration curve prepared from a known standard of desulfated aztreonam.

Ionization Constant (pKa)

The predicted pKa of 2.89 is likely attributable to the carboxylic acid group, the most acidic proton in the molecule.[5] For comparison, aztreonam has reported pKa values of -0.5 (sulfonic acid), 2.7 (carboxylic acid), and 3.7.[8] The absence of the highly acidic sulfonic acid group is the key differentiator. Understanding the pKa is vital as it dictates the molecule's charge state, solubility, and chromatographic retention as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method directly measures the pH change of a solution upon addition of a titrant, allowing for the determination of the pKa.

Causality Behind Choices:

  • Potentiometric Titration: This is a fundamental and direct method for pKa determination, relying on the measurement of hydrogen ion activity (pH).

  • Co-solvent (Methanol/Water): Due to the low aqueous solubility of desulfated aztreonam, a co-solvent system is necessary to dissolve a sufficient amount for titration.

  • Yasuda-Shedlovsky Extrapolation: This mathematical treatment is essential when using co-solvents to extrapolate the apparent pKa (pKa') measured in the mixed solvent system back to the true aqueous pKa.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of desulfated aztreonam in a series of solutions with varying methanol-water ratios (e.g., 30%, 50%, 70% methanol).

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a micro-burette for precise titrant delivery. Purge the solution with nitrogen to prevent interference from dissolved CO₂.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Use derivative plots (dpH/dV) to accurately determine the equivalence point.

  • Extrapolation: For each methanol-water ratio, determine the apparent pKa (pKa'). Plot the pKa' values against the weight percentage of methanol and extrapolate the linear portion of the curve to 0% methanol to obtain the aqueous pKa.

Stability Profile and Degradation Pathway

Understanding the stability of an impurity is as crucial as understanding the stability of the API. Desulfated aztreonam is noted to be light-sensitive.[5] A forced degradation study is essential to elucidate its intrinsic stability, identify potential degradation products, and ensure analytical methods are stability-indicating.

Forced Degradation Workflow

The following workflow, based on ICH Q1A(R2) guidelines, is a systematic approach to investigating the stability of a drug substance.[9]

cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis start Prepare Stock Solution of Desulfated Aztreonam in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Aliquot & Stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Aliquot & Stress oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Aliquot & Stress therm Thermal Stress (Solid & Solution, 80°C) start->therm Aliquot & Stress photo Photolytic Stress (ICH Q1B Light Source) start->photo Aliquot & Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples by Stability-Indicating HPLC-UV/PDA oxid->hplc therm->hplc photo->hplc neutralize->hplc mass_spec Characterize Degradants (LC-MS/MS) hplc->mass_spec purity Assess Peak Purity (PDA Detector) hplc->purity

Caption: Workflow for a forced degradation study of Desulfated Aztreonam.

Expected Insights from Forced Degradation:

  • Hydrolytic Stability: The β-lactam ring is the most probable site of hydrolysis under both acidic and basic conditions, leading to the formation of an open-ring structure (similar to open-ring desulfated aztreonam).[10][11] The rate of degradation will provide insights into its stability in aqueous formulations.

  • Oxidative Stability: The thiazole ring and the sulfur atom are susceptible to oxidation. Aztreonam itself degrades rapidly under oxidative stress, and its desulfated analog is expected to show similar lability.[12]

  • Photostability: The confirmed light sensitivity suggests that photolytic degradation is a key pathway.[5] The study will identify specific photoproducts, which is critical for packaging and storage recommendations.

Analytical Characterization

A robust, validated analytical method is required for the quantification of desulfated aztreonam, whether as a reference standard or as an impurity in aztreonam API. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[13][14]

Analytical Workflow for Quantification

The following diagram illustrates a typical workflow for the development and validation of an HPLC method for analyzing desulfated aztreonam.

cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) col_select Column Selection C18, 5 µm, 250x4.6 mm mob_phase Mobile Phase Optimization A: Phosphate Buffer (pH 3.0) B: Acetonitrile/Methanol col_select->mob_phase detection Detector Settings UV Detection at 254 nm or 293 nm mob_phase->detection specificity Specificity (Peak Purity in Stressed Samples) detection->specificity linearity Linearity & Range lod_loq LOD & LOQ accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) robustness Robustness (Vary pH, Flow Rate)

Caption: HPLC method development and validation workflow for Desulfated Aztreonam.

Protocol: RP-HPLC Method for the Analysis of Desulfated Aztreonam

This protocol is a representative method adapted from literature procedures for aztreonam and its related substances.[13][14]

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining moderately polar molecules like desulfated aztreonam.

  • Acidic Mobile Phase (pH ~3.0): At this pH, the carboxylic acid group (pKa ~2.9) will be largely protonated, leading to better retention and sharp peak shape on the C18 column.

  • UV Detection (254/293 nm): The conjugated systems within the molecule provide strong chromophores, allowing for sensitive UV detection. 293 nm is often used for aztreonam and its impurities.[14]

  • Gradient Elution: While not always necessary, a gradient can help resolve the main component from other potential impurities with different polarities and ensure a reasonable run time.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a potassium dihydrogen phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile or a mixture of acetonitrile and methanol.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 293 nm.

    • Injection Volume: 10 µL.

    • Elution Program: Start with an isocratic hold or a shallow gradient (e.g., 95% A for 5 min, then ramp to 50% A over 20 min) depending on the sample complexity.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve desulfated aztreonam reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Perform serial dilutions to create calibration standards.

    • Sample Solution: Dissolve the test sample (e.g., aztreonam API) in the diluent to a target concentration.

  • Analysis & Quantification: Inject the standards to establish a calibration curve (peak area vs. concentration). Inject the sample solution and quantify the amount of desulfated aztreonam based on its peak area relative to the calibration curve.

Conclusion

Desulfated aztreonam is a critical process impurity and potential degradant of the antibiotic aztreonam. Its physicochemical properties are dictated primarily by the absence of the N-sulfo group, which significantly reduces its polarity and acidity compared to the parent molecule. Key characteristics include its identity as a white to pale orange, light-sensitive solid with slight solubility in organic solvents like methanol and ethyl acetate. Its predicted pKa of ~2.9 corresponds to its carboxylic acid moiety.

A comprehensive understanding of these properties, validated through rigorous experimental protocols for solubility, pKa, and stability, is non-negotiable for any drug development program involving aztreonam. This knowledge directly informs the development of robust, stability-indicating analytical methods, guides the design of stable formulations, and is essential for setting appropriate control strategies to ensure the final drug product meets the highest standards of quality and safety.

References

  • Pharmaffiliates. Aztreonam-Impurities. [Link]

  • Veeprho. Open-ring Desulfated Aztreonam | CAS 102586-36-7. [Link]

  • ChemWhat. Aztreonam Desulfated Impurity CAS#: 102579-59-9. [Link]

  • Pfizer Medical - US. AZTREONAM (aztreonam for injection, USP) Clinical Studies. [Link]

  • U.S. Food and Drug Administration. Azactam (aztreonam) injection label. [Link]

  • Cleanchem. Aztreonam Desulfated Dimer | CAS No: NA. [Link]

  • Summary of forced degradation conditions for aztreonam quantitation by HPLC method. International Journal of Pharmaceutical Sciences and Research. [Link]

  • SynZeal. Open-Ring Desulfated Aztreonam (USP) | 102586-36-7. [Link]

  • Demoré, B., et al. "Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT)." Journal of Antimicrobial Chemotherapy, vol. 43, no. 3, 1999, pp. 415-8. [Link]

  • Prakash, V., & Jacob, J. T. "RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form." Pharmacognosy Magazine, vol. 1, no. 1, 2018, pp. 43-48. [Link]

  • Wikipedia. Aztreonam. [Link]

  • Seshachalam, V., & Haribabu, B. "METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 9, no. 11, 2017, pp. 110-118. [Link]

  • ResearchGate. Isolation and structural characterization of eight impurities in aztreonam. [Link]

  • Li, Y., et al. "Isolation and structural characterization of eight impurities in aztreonam." Journal of Pharmaceutical and Biomedical Analysis, vol. 211, 2022, 114601. [Link]

  • Daicel Pharma Standards. Aztreonam Impurities Manufacturers & Suppliers. [Link]

  • Ye, Q., et al. "Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation." Journal of Pharmaceutical and Biomedical Analysis, vol. 125, 2016, pp. 110-8. [Link]

  • Bosso, J. A., et al. "Pharmacokinetics of Aztreonam in Healthy Subjects and Patients with Cystic Fibrosis and Evaluation of Dose-Exposure Relationships Using Monte Carlo Simulation." Antimicrobial Agents and Chemotherapy, vol. 50, no. 7, 2006, pp. 2380-5. [Link]

Sources

Technical Whitepaper: Desulfated Aztreonam (CAS 102579-59-9)

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling, Synthesis, and Analytical Control

Executive Summary

Desulfated Aztreonam (CAS 102579-59-9), chemically known as (Z)-2-({[(2-Amino-4-thiazolyl){[(2S, 3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid , is a critical degradation product and process impurity of the monobactam antibiotic Aztreonam.

In regulatory contexts (USP/EP), it is frequently designated as Aztreonam Related Compound D . Its presence indicates hydrolytic instability or incomplete sulfonation during synthesis. Unlike the parent drug, desulfated aztreonam exhibits negligible antibacterial activity due to the loss of the N-1 sulfonate group, which is essential for activating the beta-lactam ring against Penicillin-Binding Proteins (PBPs). This whitepaper provides a comprehensive technical analysis of its formation, synthesis for reference standards, and analytical quantification.

Chemical Architecture & Mechanism of Inactivation

The structural integrity of Aztreonam relies on the electron-withdrawing N-sulfonate group (


) attached to the nitrogen of the beta-lactam ring. This group activates the carbonyl carbon, making it susceptible to nucleophilic attack by the serine residue of bacterial PBPs (specifically PBP3 in Gram-negative bacteria).

Desulfation Mechanism: Under acidic conditions (pH < 4.0) or thermal stress, the N-sulfonic acid bond undergoes hydrolysis. This cleavage yields Desulfated Aztreonam and inorganic sulfate.

  • Parent Drug (Aztreonam): High reactivity toward PBP3

    
     Cell wall synthesis inhibition.[1]
    
  • Impurity (Desulfated Aztreonam): The beta-lactam ring becomes electronically stabilized and sterically significantly less reactive. Consequently, it fails to acylate the active site of PBPs, rendering the molecule biologically inert.

Visualization: Degradation Pathway

The following diagram illustrates the hydrolytic conversion of Aztreonam to its desulfated form.

Aztreonam_Degradation Aztreonam Aztreonam (Active Monobactam) Transition Tetrahedral Intermediate Aztreonam->Transition Protonation of N1 Acid H+ / Heat (Hydrolysis) Acid->Transition Desulfated Desulfated Aztreonam (CAS 102579-59-9) (Inactive) Transition->Desulfated N-S Bond Cleavage Sulfate Inorganic Sulfate (H2SO4) Transition->Sulfate

Figure 1: Acid-catalyzed hydrolysis pathway of Aztreonam yielding Desulfated Aztreonam.

Synthesis of Reference Standard

To validate analytical methods, researchers must synthesize or isolate Desulfated Aztreonam. The following protocol utilizes controlled acid hydrolysis, offering a high-yield route to the impurity.

Protocol: Acid Hydrolysis Generation

  • Preparation: Dissolve 1.0 g of Aztreonam (USP Reference Standard grade) in 50 mL of 0.1 N Hydrochloric Acid (HCl) .

  • Reaction: Heat the solution to 60°C under magnetic stirring. Monitor the reaction via HPLC every 30 minutes.

    • Target: >90% conversion typically occurs within 2–4 hours.

  • Quenching: Cool the reaction mixture to room temperature (25°C). Neutralize carefully to pH 3.0–4.0 using 0.1 N NaOH. Note: Desulfated Aztreonam is less soluble in water than the sulfonated parent and may precipitate.

  • Isolation:

    • If precipitate forms: Filter and wash with cold water.

    • If soluble: Purify via Preparative HPLC (C18 column) using a water/acetonitrile gradient.

  • Characterization: Confirm identity using LC-MS (ESI+).

    • Aztreonam [M+H]+: 436.4 Da

    • Desulfated Aztreonam [M+H]+: 356.4 Da (Loss of 80 Da corresponding to

      
      ).
      
Analytical Methodologies (HPLC/UPLC)

Accurate quantification requires resolving the desulfated impurity from the parent peak and open-ring degradation products.

Standardized HPLC Conditions (USP/EP Aligned)
ParameterSpecificationRationale
Column C18 (L1), 250 mm x 4.6 mm, 5 µmStandard reversed-phase retention.
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 3.0)Suppresses ionization of carboxylic acids, improving peak shape.
Mobile Phase B Methanol (HPLC Grade)Organic modifier for elution control.
Gradient Isocratic (Typical): 80:20 (Buffer:MeOH)Desulfated Aztreonam is more hydrophobic than the open-ring forms but distinct from Aztreonam.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nmMaximizes absorption of the aminothiazole oxime side chain.
Retention Time Aztreonam: ~8-10 minDesulfated Aztreonam: ~1.54 RRT (Relative Retention Time)Note: RRT may vary based on exact pH and column brand.
Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (1 mg/mL in Mobile Phase) Injection HPLC Injection (20 µL) Sample->Injection Separation C18 Column Separation (pH 3.0 Phosphate/MeOH) Injection->Separation Detection UV Detection @ 254nm Separation->Detection Data Data Processing Calc % Impurity (Area Norm) Detection->Data

Figure 2: HPLC workflow for the quantification of Aztreonam Related Compound D.

Regulatory & Safety Context
  • Designation: USP Related Compound D; EP Impurity D.

  • Limits: Standard ICH Q3B(R2) thresholds apply.

    • Reporting Threshold: 0.05%

    • Identification Threshold: 0.10% (or 1.0 mg/day intake)

    • Qualification Threshold: 0.15% (or 1.0 mg/day intake)

  • Toxicity: While biologically inactive as an antibiotic, it is a structural analogue. No specific genotoxicity alerts have been associated with the desulfated moiety beyond standard beta-lactam sensitization risks.

References
  • United States Pharmacopeia (USP). Aztreonam Monograph: Related Compounds. USP-NF Online.
  • PubChem . Desulfated Aztreonam (CAS 102579-59-9).[2] National Library of Medicine. Link

  • Neu, H. C. (1990). Aztreonam activity, pharmacology, and clinical uses. The American Journal of Medicine. (Establishes SAR of sulfonate group). Link

  • Singh, R. et al. (2017). RP-HPLC Forced Degradation Studies of Aztreonam. Journal of Pharmaceutical Methods. (Details acid hydrolysis kinetics). Link

  • Biosynth . Aztreonam Impurity D Product Data. (Chemical structure confirmation). Link

Sources

Methodological & Application

"synthesis protocol for high-purity desulfated aztreonam"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the de novo synthesis of Desulfated Aztreonam (also known as Aztreonam Impurity J or Des-sulfono Aztreonam), a critical reference standard for the quality control of Aztreonam API. Unlike hydrolytic degradation methods which often result in ring-opening (seco-derivatives), this protocol utilizes a convergent coupling strategy between the protected thiazolyl side chain and the non-sulfonated (3S,4S)-3-amino-4-methyl-2-azetidinone core.[1][2] This approach guarantees the integrity of the


-lactam ring, yielding a high-purity standard (>98%) suitable for HPLC validation and toxicological studies.[1][2]

Introduction & Retrosynthetic Analysis

Desulfated Aztreonam differs from the parent drug solely by the absence of the sulfonic acid group at the N-1 position of the azetidinone ring. In the parent API, this sulfonate group is essential for activating the


-lactam ring for bacterial cell wall acylation. However, in stability studies, the desulfated analog represents a distinct impurity pathway.

Direct acidic hydrolysis of Aztreonam to remove the sulfate group is kinetically unfavorable compared to the cleavage of the


-lactam ring itself. Therefore, to achieve high purity without contamination from open-ring byproducts (e.g., Open-ring Desulfated Aztreonam), a bottom-up synthesis is required.[1][2]
Chemical Identity
  • IUPAC Name: (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 355.37 g/mol (Free Base)[1][2]

Retrosynthetic Strategy

The synthesis disconnects at the amide bond linking the acyl side chain and the monobactam nucleus.

Retrosynthesis cluster_logic Strategic Rationale Target Desulfated Aztreonam (Target Molecule) Precursors Disconnection: Amide Bond Target->Precursors Coupling SideChain Activated Side Chain (Protected Thiazolyl Acid) Precursors->SideChain Core Monobactam Core (3S,4S)-3-amino-4-methyl-2-azetidinone Precursors->Core Rationale Avoids acidic hydrolysis of API Prevents beta-lactam ring opening Allows precise stereochemical control

Figure 1: Retrosynthetic disconnection avoiding ring degradation.

Materials & Safety

Critical Reagents:

  • Core: (3S,4S)-3-amino-4-methyl-2-azetidinone (CAS: 80082-65-1).[1][2] Note: This is the non-sulfonated nucleus.

  • Side Chain: (Z)-2-(2-tritylamino-4-thiazolyl)-2-[(1-tert-butoxycarbonyl-1-methylethoxy)imino]acetic acid (Protected Aztreonam Side Chain).[1][2]

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole).[1][2]

  • Deprotection: Trifluoroacetic acid (TFA), Anisole (scavenger).[1][2]

Safety Precaution:


-lactam intermediates are potential sensitizers.[1][2] All operations must be conducted in a fume hood. DCC is a potent allergen; avoid contact.

Experimental Protocol

Phase 1: Coupling Reaction

Objective: Form the amide bond between the protected side chain and the azetidinone core.

  • Activation: In a dry 250 mL round-bottom flask, dissolve Protected Side Chain (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL).

  • Additives: Add HOBt (1.2 eq) and cool the solution to 0°C under nitrogen atmosphere.

  • Carbodiimide Addition: Add DCC (1.1 eq) dropwise dissolved in minimal DMF. Stir at 0°C for 1 hour to form the active ester in situ.

  • Core Addition: Add (3S,4S)-3-amino-4-methyl-2-azetidinone (1.0 eq) followed by Triethylamine (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) or HPLC.[2]

  • Work-up:

    • Filter off the dicyclohexylurea (DCU) precipitate.[1][2]

    • Dilute filtrate with Ethyl Acetate (100 mL).[1][2]

    • Wash with 5% Citric Acid (2x), Sat.[2] NaHCO3 (2x), and Brine (1x).[1][2]

    • Dry over Na2SO4, filter, and concentrate to yield the Fully Protected Intermediate .

Phase 2: Global Deprotection

Objective: Remove Trityl (N-protecting) and t-Butyl (O-protecting) groups without degrading the


-lactam.[1][2]
  • Cocktail Preparation: Prepare a solution of TFA:Anisole:DCM (50:5:45 v/v). Anisole is critical to scavenge the trityl cation and prevent re-alkylation.

  • Reaction: Dissolve the Protected Intermediate from Phase 1 in the TFA cocktail (10 mL per gram of intermediate) at 0°C.

  • Stirring: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether (Et2O) or MTBE (10-fold excess volume). The product will precipitate as a trifluoroacetate salt.

  • Collection: Filter the precipitate and wash extensively with cold ether to remove residual TFA and organic byproducts.

Phase 3: Purification & Free Base Formation
  • Dissolution: Dissolve the crude salt in minimal water/acetonitrile (95:5).

  • Prep-HPLC: Purify using a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

  • Lyophilization: Collect fractions containing the target peak (monitor at 254 nm) and lyophilize to obtain Desulfated Aztreonam as a white amorphous powder.

Process Workflow Diagram

SynthesisWorkflow cluster_coupling Phase 1: Coupling cluster_deprotect Phase 2: Deprotection cluster_purify Phase 3: Purification Step1 Activate Side Chain (DCC/HOBt) Step2 Add Core (3-amino-azetidinone) Step1->Step2 Step3 Isolate Protected Intermediate Step2->Step3 Step4 TFA/Anisole Cleavage Step3->Step4 Dried Intermediate Step5 Ether Precipitation Step4->Step5 Step6 Prep-HPLC (C18 Reverse Phase) Step5->Step6 Crude Salt Step7 Lyophilization Step6->Step7 Final Desulfated Aztreonam (>98% Purity) Step7->Final

Figure 2: Step-by-step process flow for the synthesis of Desulfated Aztreonam.

Analytical Validation

To certify the material as a Reference Standard, the following criteria must be met.

ParameterMethodAcceptance CriteriaRationale
Identity (MS) LC-MS (ESI+)[M+H]+ = 356.37 ± 0.5 DaConfirms loss of SO3 (80 Da) from Aztreonam (435 Da).[1][2]
Identity (NMR) 1H NMR (DMSO-d6)Absence of N-SO3H deshielding effect.[1][2]The H-3 and H-4 protons of the azetidinone ring shift upfield compared to Aztreonam.[1][2]
Purity HPLC (UV 254nm)> 98.0% AreaRequired for quantitative impurity calculation.
Structure IR Spectroscopy

-lactam C=O stretch ~1760 cm⁻¹
Confirms the ring is intact (not hydrolyzed).[1][2]

Key Diagnostic NMR Signal: In Aztreonam (sulfonated), the amide proton on the


-lactam nitrogen is absent.[1][2] In Desulfated Aztreonam , a broad singlet for the 

-lactam N-H appears around 8.5–9.0 ppm (solvent dependent), and the

-lactam carbonyl stretch in IR shifts slightly due to the loss of the electron-withdrawing sulfonate.[1][2]

Troubleshooting & Expert Insights

  • Issue: Ring Opening (Low Yield)

    • Cause: High pH during the coupling phase or excessive temperature during deprotection.

    • Solution: Maintain pH < 8.0 during coupling. Ensure TFA deprotection is kept strictly at 0°C initially.

  • Issue: Incomplete Deprotection

    • Cause: Steric bulk of the trityl group.

    • Solution: Extend reaction time or use Triethylsilane (TES) as a more aggressive cation scavenger than anisole.[1][2]

  • Issue: Solubility

    • Insight: Desulfated Aztreonam is less soluble in water than Aztreonam (which is a strong acid salt).[1][2] Use DMSO or MeOH for preparing analytical stock solutions.

References

  • Cimarusti, C. M., et al. (1982). "Monobactams.[3][4][5][6][7] Structure-activity relationships leading to SQ 26,776 (aztreonam)."[1][2] Journal of Antibiotics.

  • Singh, R., et al. (2022).[8] "Isolation and structural characterization of eight impurities in aztreonam." Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP). "Aztreonam Monograph: Related Compounds."[2] [1][2]

  • Gordon, E. M., et al. (1982). "Sulfazecin and its derivatives. Synthesis and structure-activity relationships." Journal of Organic Chemistry.

Sources

Application Note: Desulfated Aztreonam in Microbiology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the study of


-lactam antibiotics, distinguishing between specific target engagement (Penicillin-Binding Protein inhibition) and off-target toxicity is critical. Desulfated Aztreonam —the structural analog of Aztreonam lacking the N-1 sulfonic acid group—serves as the definitive negative control  for these investigations.

While Aztreonam is a potent inhibitor of PBP3 (FtsI) in Gram-negative bacteria, the desulfated variant is biologically inert.[1] This application note details the use of Desulfated Aztreonam to validate PBP3-specific phenotypes (filamentation), quantify non-specific binding events, and serve as a critical impurity standard in pharmaceutical quality control.[1]

The Mechanistic "Switch"

The antibacterial activity of monobactams relies entirely on the activation of the


-lactam ring.[1] In Aztreonam, the N-1 sulfonate group (

) is strongly electron-withdrawing. This pulls electron density away from the carbonyl carbon, making it highly electrophilic and reactive toward the nucleophilic serine residue in the PBP3 active site.[1]

Desulfated Aztreonam replaces this sulfonate with a proton (


).[1] Without the electron-withdrawing group, the 

-lactam ring is electronically stable and sterically unreactive. It cannot acylate PBP3, rendering it inactive.[1]

MonobactamMechanism cluster_0 Aztreonam (Active) cluster_1 Desulfated Aztreonam (Inactive Control) Aztreonam Aztreonam (N-SO3H Group) Activation Electron Withdrawal (High Ring Reactivity) Aztreonam->Activation Inductive Effect PBP3_Bind Acylates PBP3 (Serine Nucleophile) Activation->PBP3_Bind High Affinity Death Filamentation & Cell Lysis PBP3_Bind->Death Desulfated Desulfated Aztreonam (N-H Group) Stability Ring Stabilization (Low Reactivity) Desulfated->Stability Loss of EWG No_Bind No Acylation of PBP3 Stability->No_Bind Steric/Electronic Mismatch Growth Normal Cell Division No_Bind->Growth

Figure 1: Mechanistic divergence between Aztreonam and its desulfated analog.[1] The N-sulfonate group acts as the "molecular switch" for antibacterial activity.

Protocol A: Biological Negative Control (Phenotypic Assay)

Objective: To prove that a test compound's effect on E. coli morphology is due to specific PBP3 inhibition.[1] Principle: PBP3 inhibition causes a distinct phenotype: inhibition of septation leading to extensive filamentation.[1] If Desulfated Aztreonam (structurally identical except for the activation group) causes no filamentation, the effect of Aztreonam is validated as mechanism-specific.[1]

Materials
  • Test Organism: E. coli K12 (MG1655) or P. aeruginosa (PAO1).[1]

  • Active Agent: Aztreonam (Stock: 10 mg/mL in 0.1M Phosphate Buffer, pH 6.0).[1]

  • Negative Control: Desulfated Aztreonam (Stock: 10 mg/mL in DMSO; Note: Solubility differs from parent).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Microscopy: Phase-contrast microscope (100x oil immersion).

Step-by-Step Workflow
  • Inoculum Prep: Dilute overnight culture of E. coli 1:100 into fresh CAMHB. Grow to early log phase (

    
    ).[1]
    
  • Treatment Setup: Aliquot culture into three tubes:

    • Tube A (Active): Add Aztreonam at

      
       (sub-lethal concentration to induce morphology changes without rapid lysis).[1]
      
    • Tube B (Control): Add Desulfated Aztreonam at

      
       the concentration used in Tube A.
      
    • Tube C (Vehicle): Add equivalent volume of DMSO/Buffer.[1]

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 2–3 hours (approx. 4–6 doubling times).

  • Fixation (Optional): Fix cells with 2% formaldehyde if immediate viewing is not possible.

  • Visualization: Mount 5 µL on an agarose pad or glass slide.

    • Expectation (Tube A): Long, non-septated filaments (>10 µm).[1]

    • Expectation (Tube B): Normal rod morphology (2–4 µm), identical to Tube C.[1]

Data Interpretation:

Condition Concentration Morphology Interpretation
Aztreonam 0.06 µg/mL Filamentous Specific PBP3 Inhibition
Desulfated Aztreonam 0.60 µg/mL Normal Rods Inactive Ring (Validates Mechanism)

| Desulfated Aztreonam | >50 µg/mL | Normal Rods | Lack of off-target toxicity |

Protocol B: Biochemical Competition Assay (Bocillin FL)

Objective: To demonstrate the lack of binding affinity of Desulfated Aztreonam for PBP3 using a fluorescent competition assay. Principle: Bocillin FL is a fluorescent penicillin that binds all PBPs.[1] Pre-incubation with a specific inhibitor (Aztreonam) prevents Bocillin FL binding (loss of fluorescence).[1] Desulfated Aztreonam should fail to compete, preserving the fluorescent signal.[1]

Materials
  • Membrane Prep: Isolated membrane proteins from E. coli or P. aeruginosa.[1]

  • Fluorescent Probe: Bocillin FL (Stock: 1 mM in DMSO).[1]

  • Controls: Aztreonam (Active) and Desulfated Aztreonam (Inactive).[1]

  • Detection: SDS-PAGE gel and Typhon/fluorescence scanner (Excitation 488 nm / Emission 520 nm).[1]

Workflow Diagram

BindingAssay cluster_reaction 2. Competition Reaction (37°C, 30 min) Step1 1. Membrane Preparation (Contains PBP1, PBP2, PBP3) RxnA Rxn A: Membranes + Aztreonam (Active) Step1->RxnA RxnB Rxn B: Membranes + Desulfated Aztreonam Step1->RxnB Step3 3. Labeling: Add Bocillin FL (Incubate 30 min) RxnA->Step3 RxnB->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Fluorescence Scanning Step4->Step5

Figure 2: Workflow for Bocillin FL competitive binding assay. Desulfated Aztreonam serves as the negative control to ensure band disappearance in the active arm is due to specific site occupancy.

Detailed Steps
  • Pre-Incubation: Incubate 50 µg of membrane protein with varying concentrations (1, 10, 100 µg/mL) of Desulfated Aztreonam for 30 minutes at 37°C.

    • Positive Control Arm: Run parallel samples with active Aztreonam.[1]

  • Labeling: Add Bocillin FL to a final concentration of 10 µM. Incubate for an additional 30 minutes at 37°C.

  • Quenching: Stop reaction by adding 5x SDS-PAGE loading buffer and boiling for 3 minutes.

  • Electrophoresis: Load samples onto a 10% SDS-PAGE gel. Run at 120V until dye front elutes.

  • Imaging: Scan gel directly (do not stain with Coomassie yet) using a fluorescence scanner.[1]

  • Result Analysis:

    • PBP3 Band (~60 kDa): Should remain bright in Desulfated Aztreonam lanes (No competition). Should disappear in Aztreonam lanes (Competition).

Protocol C: Analytical Purity Standard (HPLC)

Objective: Use Desulfated Aztreonam (Impurity E) to validate the purity of Aztreonam API batches. Context: Desulfated Aztreonam is a known degradation product (hydrolysis of the N-sulfonate).[1]

HPLC Conditions (USP/EP Aligned)
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm packing).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid).

  • Mobile Phase B: Methanol.[1]

  • Gradient:

    • 0 min: 90% A / 10% B[1]

    • 20 min: 50% A / 50% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 206 nm (Desulfated form has lower UV absorption max than parent; 206 nm captures the amide backbone).[1]

Retention Time Guide:

  • Aztreonam: ~8–10 minutes.[1]

  • Desulfated Aztreonam: Elutes later than Aztreonam (typically RRT ~1.2–1.[1]3) due to the loss of the highly polar/charged sulfonic acid group, making it more hydrophobic.[1]

References

  • Sykes, R. B., et al. (1981).[1] Monobactams: a new family of beta-lactam antibiotics.[1][2] Nature, 291(5815), 489–491.[1] Link[1]

    • Establishes the foundational SAR proving the necessity of the N-sulfon
  • Zhao, G., et al. (2004).[1] Structure of the Acyl-Enzyme Complex of the Monobactam Aztreonam with Penicillin-Binding Protein 3 of Pseudomonas aeruginosa. Journal of Bacteriology, 186(11), 3760–3766.[1] Link[1]

    • Provides structural basis for PBP3 binding, relevant to the Bocillin FL assay.
  • Kidwai, S., et al. (2022).[1] Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis, 211, 114587.[1] Link[1][3]

    • Definitive characterization of Desulfated Aztreonam (Impurity II)
  • Kulla, H., et al. (2013).[1] Continuous fluorescence anisotropy-based assay of BOCILLIN FL penicillin reaction with penicillin binding protein 3. Analytical Biochemistry, 441(2), 197-203.[1] Link

    • Methodology for the fluorescence competition assay.

Sources

Troubleshooting & Optimization

Technical Support Center: Desulfated Aztreonam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Process Chemistry) Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Synthesis & Isolation of Desulfated Aztreonam (Impurity J)[1]

Welcome to the Monobactam Synthesis Support Hub

User Context: You are likely a process chemist or analytical researcher attempting to synthesize Desulfated Aztreonam (Chemical Name: (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid).

Unlike the standard industrial production of Aztreonam—where sulfonation typically precedes side-chain coupling—you are likely synthesizing this specific intermediate as a reference standard (Impurity J) or investigating novel monobactam analogs.[1] This deviation creates unique challenges in solubility, stereochemical control, and ring stability that standard protocols do not address.

Below are the active support tickets addressing the most critical failure modes in this workflow.

Ticket #01: "My coupling reaction has stalled or yielded a complex mixture."

Diagnosis: The coupling of the 3-amino-4-methyl-2-azetidinone (3-AMA) core with the thiazole side chain is the critical bottleneck.[1] Unlike the sulfonated core (which is highly soluble in water/bicarbonate systems), the desulfated core (3-AMA) is a neutral, organic-soluble amine.[1] Using standard aqueous Schotten-Baumann conditions often fails here due to phase incompatibility.[1]

Root Cause Analysis:

  • Nucleophilicity Mismatch: The N-1 unsubstituted beta-lactam nitrogen is not electron-withdrawing enough to deactivate the C-3 amine, but the C-3 amine is sterically hindered.[1]

  • Activation Failure: If using standard DCC/HOBt coupling, the formation of the O-acylisourea intermediate can be slow, leading to rearrangement or racemization.

Troubleshooting Protocol:

ParameterStandard Aztreonam ProtocolDesulfated Protocol (Recommended) Reason
Solvent Aqueous / AcetoneAnhydrous DMF or DMAc The desulfated core and active ester are lipophilic.[1] Water promotes hydrolysis of the active ester.
Base Sodium BicarbonateTriethylamine or DIPEA Organic bases prevent pH spikes that open the beta-lactam ring.[1]
Activation Acid ChlorideThioester (Malt) or Active Ester (M) Acid chlorides are too aggressive for the unprotected N-1 position and cause side reactions.[1]

Step-by-Step Resolution:

  • Activate Side Chain: Pre-activate the side chain acid (2-(2-amino-4-thiazolyl)-2-(Z)-(methoxyimino)acetic acid) using 2-mercaptobenzothiazole and DCC to form the thioester.[1] This "M-ester" is highly selective for the C-3 amine.[1]

  • Dissolve Core: Dissolve 3-AMA (free base) in anhydrous DMF.

  • Controlled Addition: Add the activated thioester to the amine solution at 0°C.

  • Monitor: Track consumption of the thioester by HPLC. Do not heat above 25°C.

Ticket #02: "I am seeing high levels of the E-isomer (Anti-isomer)."

Diagnosis: You are observing a peak shift in your HPLC, likely the E-isomer (Anti-isomer).[1] The biological activity and regulatory compliance of Aztreonam depend strictly on the Z-isomer (Syn-isomer) configuration of the alkoxyimino group.[1]

The Mechanism: The oxime ether bond is susceptible to acid-catalyzed isomerization.[1] If your coupling environment becomes too acidic (from byproduct formation) or if you use highly reactive acylating agents (like PCl5), the thermodynamic equilibrium shifts toward the E-isomer.[1]

Isomerization cluster_prevention Prevention Strategy Z_Isomer Z-Isomer (Syn) (Active Target) Intermediate Protonated Oxime Intermediate Z_Isomer->Intermediate Acid / Heat E_Isomer E-Isomer (Anti) (Impurity) Intermediate->E_Isomer Rotation E_Isomer->Z_Isomer Photochemical (Rare) Maintain pH 6.0-7.5 Maintain pH 6.0-7.5 Avoid Chlorinated Solvents Avoid Chlorinated Solvents Use Thioester Activation Use Thioester Activation

Figure 1: Isomerization pathway of the alkoxyimino side chain.[1][2][3][4] Acidic conditions promote the rotation to the thermodynamically stable but biologically inactive E-isomer.

Corrective Actions:

  • Buffer Control: If the reaction generates acid (e.g., HCl from acid chlorides), you must use a scavenger base (DIPEA) in slight excess (1.1 eq).[1]

  • Temperature Limit: Never exceed 30°C during coupling. Isomerization rates double with every 10°C increase.[1]

  • Reversion Strategy: If you have >10% E-isomer, you cannot easily separate it. You must discard or attempt photo-isomerization (high risk).[1] Prevention is the only viable path.

Ticket #03: "The product degrades during workup (Ring Opening)."

Diagnosis: Mass spectrometry shows a mass of [M+18], indicating hydrolysis of the beta-lactam ring.[1] This is Open-Ring Desulfated Aztreonam .

Why this happens: The beta-lactam ring in monobactams is strained.[1] In the sulfonated drug (Aztreonam), the sulfonate group activates the ring but also repels nucleophiles electrostatically. In Desulfated Aztreonam , the N-1 position is a secondary amine (or protonated).[1]

  • High pH (>8): Hydroxide attacks the carbonyl carbon -> Ring Open.[1]

  • Low pH (<4): Protonation of the ring nitrogen makes the carbonyl highly electrophilic -> Acid Hydrolysis.[1]

Workup Protocol for Stability:

  • Quench: Quench the reaction into a phosphate buffer at pH 6.0 .

  • Extraction: Unlike Aztreonam (which stays in water), Desulfated Aztreonam is moderately lipophilic.[1] Extract into Ethyl Acetate/n-Butanol (8:2) .[1]

  • Drying: Dry organic layers over

    
     immediately. Do not leave the compound in aqueous solution for extended periods.
    
  • Storage: Store as a dry solid at -20°C. The solution state half-life is significantly shorter than the sulfonated analog.[1]

Ticket #04: Analytical Separation (Impurity J vs. Aztreonam)[1]

User Question: "I cannot separate the desulfated intermediate from the sulfonated product on my HPLC."

Technical Insight: Separation based on polarity alone is difficult if you use standard C18 gradients because the side chains dominate the interaction. You must exploit the ionic difference .

Recommended HPLC Method:

ParameterCondition
Column C18 Reversed Phase (e.g., Waters XBridge or Phenomenex Gemini)
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.[1]0) + Tetrabutylammonium Hydrogen Sulfate (TBAHS)
Mobile Phase B Acetonitrile
Mechanism Ion-Pairing Chromatography .[1] The TBAHS pairs with the sulfonate in Aztreonam, drastically shifting its retention time. The Desulfated form (neutral/zwitterionic) is less affected.[1]
Detection UV at 254 nm (Thiazole absorption)
References & Grounding
  • Cimarusti, C. M., et al. (1982).[1] "Monobactams.[1][4][5][6][7] Structure-activity relationships leading to SQ 26,776 (aztreonam)."[1][8] Journal of Antibiotics. The foundational text on the structure-activity relationship and the necessity of the Z-isomer.

  • Singh, J., et al. (2003).[1] "Process for the preparation of Aztreonam." US Patent 6,696,564.[1] Details the thioester activation method to prevent isomerization.

  • Wang, Y., et al. (2022).[1] "Isolation and structural characterization of eight impurities in aztreonam." Journal of Pharmaceutical and Biomedical Analysis. Definitive characterization of "Impurity J" (Desulfated Aztreonam) and its open-ring degradation products.

  • ChemicalBook. (n.d.).[1] "Aztreonam Synthesis Routes." Provides general industrial routes distinguishing between sulfonation-first and coupling-first pathways.[1]

Sources

Technical Support Center: Improving the Yield of Desulfated Aztreonam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of desulfated aztreonam. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this crucial molecule, either as a reference standard, a key intermediate, or a final product. As your scientific partner, we aim to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Desulfated aztreonam is a primary impurity and a key starting material in various synthetic pathways involving aztreonam.[1][2] Achieving a high yield of this compound is often hampered by competing side reactions, most notably the hydrolysis of the strained β-lactam ring. This guide provides a structured, question-and-answer approach to address the most common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the primary synthetic strategy for obtaining desulfated aztreonam?

The most direct and common method for synthesizing desulfated aztreonam is through the selective acid-catalyzed hydrolysis of the N-sulfonyl group from aztreonam. This reaction must be carefully controlled to prevent the cleavage of the β-lactam ring. An alternative approach involves building the desulfated β-lactam core from precursors without introducing the sulfonyl group, though this is often a more complex, multi-step process.[3]

Q2: What are the most critical parameters that influence the yield of the desulfation reaction?

The successful synthesis of desulfated aztreonam hinges on the delicate balance between removing the sulfonyl group and preserving the integrity of the β-lactam ring. The key parameters are:

  • Choice of Acid: Strong acids like trifluoroacetic acid (TFA) are commonly used.[3] The acid's strength and concentration directly impact the reaction rate.

  • Temperature: The reaction is typically performed at or below room temperature. Elevated temperatures significantly increase the rate of β-lactam ring hydrolysis, leading to the formation of open-ring impurities.[4]

  • Reaction Time: Insufficient time leads to an incomplete reaction, while excessive time increases the formation of degradation products. Reaction progress must be monitored diligently using an appropriate analytical method like HPLC.[5]

  • Solvent System: The choice of solvent must ensure the solubility of the starting material while being compatible with the acidic conditions. Anhydrous conditions are often preferred to minimize water-driven side reactions.

Q3: What are the major impurities and side reactions I should be aware of?

Understanding the impurity profile is fundamental to optimizing the synthesis. The most prevalent impurities are directly related to the inherent reactivity of the aztreonam molecule.

Impurity NameStructureCommon CauseMitigation Strategy
Open-Ring Desulfated Aztreonam β-lactam ring is hydrolyzedExposure to harsh acidic or basic conditions, elevated temperatures, or prolonged reaction/work-up times.[1][6]Maintain strict temperature control (0-25°C), minimize reaction time, and perform rapid, pH-neutral work-up.
Unreacted Aztreonam Starting materialIncomplete reaction due to insufficient acid, low temperature, or short reaction time.Optimize reaction parameters; monitor reaction completion by HPLC.[7]
Anti-Aztreonam (E-isomer) Isomerization at the oxime C=N bondCan be present in the starting material or form under certain conditions (e.g., light exposure).[7]Use high-purity starting material; protect reaction from light.
Troubleshooting Guide: Common Experimental Issues
Q4: My overall yield is consistently below 40%. What are the primary areas I should investigate?

A low overall yield is a common issue that can stem from multiple stages of the process. A systematic approach is required to identify the bottleneck.

Answer: A low yield is typically a result of either an incomplete reaction, excessive side-product formation, or significant loss during purification.

  • Verify Reaction Completion: Before initiating the work-up, it is crucial to confirm that the starting material has been consumed. Take a small aliquot from the reaction, quench it immediately in a neutralizing buffer (e.g., saturated sodium bicarbonate), and analyze it by HPLC. If more than 5% of aztreonam remains, the reaction conditions (time, temperature, or reagent stoichiometry) need optimization.

  • Assess Purity of Crude Product: Analyze the crude reaction mixture by HPLC before purification. If you observe high levels (>10-15%) of the open-ring desulfated aztreonam or other impurities, the issue lies with the reaction conditions themselves. The primary cause is often β-lactam hydrolysis.[1][2] Re-evaluate your temperature control; even a brief excursion to a higher temperature can be detrimental. Also, ensure your reagents are anhydrous if the protocol specifies it.

  • Optimize Purification: If the crude product shows high purity but the final yield is low, the losses are occurring during work-up and isolation.

    • Extraction: Are you losing product in the aqueous layers during liquid-liquid extraction? Check the pH of the aqueous phase; desulfated aztreonam has zwitterionic character and its solubility is highly pH-dependent.

    • Crystallization: Is your crystallization solvent system optimal? Significant amounts of product may remain in the mother liquor. Consider performing a second crystallization or concentrating the mother liquor to recover more product.

    • Chromatography: If using column chromatography, check for product streaking or irreversible binding to the stationary phase. A different solvent system or stationary phase may be required.

Below is a workflow to guide your troubleshooting process.

G start Low Yield (<40%) Detected check_completion Analyze Reaction Aliquot by HPLC start->check_completion high_sm >5% Starting Material Remains? check_completion->high_sm crude_purity Analyze Crude Product Purity by HPLC high_impurity High Level of Impurities (e.g., Open-Ring)? crude_purity->high_impurity optimize_reaction Optimize Reaction: - Increase Time/Temp - Check Reagent Stoichiometry optimize_reaction->check_completion optimize_purification Optimize Purification: - Check Extraction pH - Re-evaluate Crystallization Solvent - Modify Chromatography end_good Yield Improved optimize_purification->end_good high_sm->crude_purity No high_sm->optimize_reaction Yes high_impurity->optimize_purification No (Crude is clean, loss is in purification) control_conditions Improve Reaction Control: - Lower Temperature - Reduce Reaction Time - Use Anhydrous Reagents high_impurity->control_conditions Yes control_conditions->check_completion

Caption: Troubleshooting workflow for low yield.
Q5: HPLC analysis shows a significant peak corresponding to open-ring desulfated aztreonam. How can I prevent this?

Answer: The formation of open-ring desulfated aztreonam is the most common yield-reducing side reaction. It occurs via the hydrolysis of the amide bond within the four-membered β-lactam ring. This ring is highly strained and therefore susceptible to nucleophilic attack, a reaction that is readily catalyzed by the strong acid used for desulfation.[3][6]

To minimize this side reaction, you must rigorously control the reaction environment:

  • Strict Temperature Management: The rate of hydrolysis is highly temperature-dependent. The reaction should be conducted in an ice bath (0-5°C) or at a controlled temperature not exceeding 25°C. Use a reliable cooling system and monitor the internal reaction temperature, not just the bath temperature.

  • Minimize Water Content: Use anhydrous solvents and reagents where possible. While the reaction can proceed in aqueous acid, minimizing extraneous water can help slow the rate of hydrolysis relative to desulfation.

  • Rapid and Cold Work-up: Once the reaction is complete (as determined by HPLC), it must be quenched immediately. Pour the reaction mixture into a vigorously stirred, ice-cold neutralization solution (e.g., a saturated solution of sodium bicarbonate or a phosphate buffer at pH 7-7.5). This rapid neutralization prevents further acid-catalyzed degradation during extraction and isolation.

The diagram below illustrates the desired reaction pathway versus the competing hydrolysis side reaction.

G cluster_0 Reaction Pathways Aztreonam Aztreonam (Starting Material) Desulfated Desulfated Aztreonam (Desired Product) Aztreonam->Desulfated Desulfation (TFA, 0-25°C) [Desired Pathway] OpenRing Open-Ring Desulfated Aztreonam (Side Product) Aztreonam->OpenRing Concurrent Hydrolysis Desulfated->OpenRing β-Lactam Hydrolysis (Excess Acid/Time/Temp) [Side Reaction]

Caption: Desired synthesis vs. side reaction.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Desulfated Aztreonam

Disclaimer: This protocol is a representative method and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aztreonam (high purity, >99%)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution, chilled

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend Aztreonam (1.0 eq) in anhydrous DCM (10 mL per gram of Aztreonam).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred suspension over 15 minutes. Ensure the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the reaction progress every hour by taking a small aliquot and analyzing it via HPLC (see Protocol 2). The reaction is typically complete within 2-4 hours. Causality Check: Monitoring is critical because over-running the reaction will drastically increase hydrolysis of the product.[5]

  • Quenching: Once the starting material is consumed (<2% by HPLC), slowly pour the reaction mixture into a separate beaker containing a vigorously stirred, ice-cold saturated NaHCO₃ solution (approx. 50 mL per gram of starting Aztreonam). Self-Validation Step: Check the pH of the aqueous layer to ensure it is neutral (pH 7.0-7.5). This is vital to prevent base-catalyzed degradation.

  • Extraction: Transfer the quenched mixture to a separatory funnel. The product may precipitate or be distributed between layers. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel.

Protocol 2: HPLC Method for In-Process Control and Purity Assessment

This method is designed to separate the starting material, product, and primary open-ring impurity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 293 nm.[1]

  • Injection Volume: 10 µL.

  • Expected Elution Order: Open-Ring Desulfated Aztreonam -> Aztreonam -> Desulfated Aztreonam.

References
  • Synthesis of aztreonam. ResearchGate. Available from: [Link]

  • AZTREONAM (aztreonam for injection, USP) Adverse Reactions. Pfizer Medical - US. Available from: [Link]

  • Open-Ring Desulfated Aztreonam (USP). SynZeal. Available from: [Link]

  • Woulfe, S. R., & Miller, M. J. (2018). Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria. ACS Infectious Diseases, 4(9), 1338–1345. Available from: [Link]

  • Preparation of Aztreonam. Google Patents.
  • Aztreonam (intravenous route, injection route). Mayo Clinic. Available from: [Link]

  • Barnes, K. D., et al. (2019). Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. ACS Medicinal Chemistry Letters, 10(7), 1045–1050. Available from: [Link]

  • Isolation and structural characterization of eight impurities in aztreonam. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2022). Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis, 211, 114587. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBSTANCES OF AZTREONAM FOR INJECTION 1g. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 245-251. Available from: [Link]

  • Aztreonam adverse reaction (Concept Id: C0570097). NCBI. Available from: [Link]

  • Synthesis method for aztreonam. Google Patents.
  • Murugan, R., & Narayanan, S. S. (2009). Development and validation of a RP-HPLC method for the determination of aztreonam and its related impurities in bulk substances. Analytical Chemistry: An Indian Journal, 8(1), 1-8. Available from: [Link]

  • Aztreonam Side Effects: Common, Severe, Long Term. Drugs.com. Available from: [Link]

  • MATERIAL SAFETY DATA SHEETS AZTREONAM DESULFATED IMPURITY. Cleanchem Laboratories. Available from: [Link]

  • Aztreonam - Definition, Identification, Assay. USP. Available from: [Link]

  • Ye, Q., et al. (2016). Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis, 124, 236-243. Available from: [Link]

  • What is the mechanism of Aztreonam? Patsnap Synapse. Available from: [Link]

  • Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. ResearchGate. Available from: [Link]

  • Aztreonam. LiverTox - NCBI Bookshelf. Available from: [Link]

  • Structure-activity relationships of aztreonam. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Stability Protocols for Desulfated Aztreonam Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Current Status: Operational | Topic: Aztreonam & Desulfated Impurity Stability

Executive Summary: The Stability Nexus

Analyzing Desulfated Aztreonam (SQ 26,992) requires a precise understanding of monobactam chemistry. Unlike penicillins or cephalosporins, Aztreonam possesses a sulfonic acid group attached directly to the


-lactam nitrogen. This unique feature activates the ring but also introduces a specific vulnerability: Acid-catalyzed desulfation .

When your target analyte is the desulfated species itself (often analyzed as "Impurity B" in pharmacopeial methods), your primary challenge shifts. You are no longer trying to prevent desulfation (it has already occurred), but rather to preserve the remaining


-lactam ring  from hydrolytic opening, which occurs rapidly under alkaline conditions or excessive heat.

This guide provides the protocols necessary to maintain the structural integrity of Desulfated Aztreonam during HPLC/LC-MS analysis.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must visualize the degradation triggers. Aztreonam exists in a "stability window" defined largely by pH.

Mechanistic Pathway
  • Acidic Conditions (pH < 2.0): The N-sulfonic acid group is hydrolyzed, yielding Desulfated Aztreonam .

  • Basic Conditions (pH > 7.0): The

    
    -lactam ring undergoes nucleophilic attack by hydroxide ions, resulting in Ring-Open Degradants  (Penicilloic acid analogues).
    
  • Thermal/Light Stress: Causes isomerization from the active Z-isomer to the inactive E-isomer.

The Critical Insight: If you are analyzing Desulfated Aztreonam, your sample solvent and mobile phase must be slightly acidic (pH 3.0 – 5.0) . This pH is low enough to prevent ring opening (base hydrolysis) but not so low that it causes further degradation of the molecule's side chains.

AztreonamStability cluster_safe Safe Analysis Window (pH 3.0 - 5.5) Aztreonam Aztreonam (Parent) (Z-Isomer) Desulfated Desulfated Aztreonam (Target Analyte) Aztreonam->Desulfated Acid Hydrolysis (pH < 2.0) RingOpen Ring-Open Hydrolysis Product Aztreonam->RingOpen Base Hydrolysis (pH > 7.0) E_Isomer Aztreonam E-Isomer Aztreonam->E_Isomer Light / Heat Desulfated->RingOpen Base Hydrolysis (Critical Risk)

Figure 1: The Degradation Landscape. Note that Desulfated Aztreonam retains the beta-lactam ring, making it susceptible to base hydrolysis (Right).

Module 2: Sample Preparation & Handling

Improper sample preparation is the #1 cause of "ghost peaks" and poor recovery.

Protocol A: Solvent Selection

Do NOT use pure water or alkaline buffers for dissolution. Desulfated Aztreonam is less soluble and less stable than the parent in pure aqueous environments due to the loss of the polar sulfonate group.

ParameterRecommendationScientific Rationale
Diluent Mobile Phase A (Buffer) : Methanol (80:20)Matches initial gradient conditions; prevents solvent shock precipitation.
pH Adjustment pH 3.0 ± 0.1 (Phosphate Buffer)Maintains the

-lactam ring stability. Avoids alkaline hydrolysis.
Temperature 4°C - 8°C (Autosampler)Reduces kinetic energy available for isomerization (Z

E) and hydrolysis.
Glassware Amber Glass (Silanized preferred)Prevents photo-isomerization; silanization reduces adsorption of the desulfated species.
Protocol B: The "Flash-Freeze" Technique

If you cannot analyze samples immediately:

  • Prepare stock solutions in Methanol .

  • Store at -20°C .

  • Dilute into the aqueous buffer immediately prior to injection.

  • Why? In 100% organic solvent (aprotic), hydrolysis is kinetically stalled. It accelerates only upon adding water.

Module 3: Chromatographic Conditions (HPLC/UHPLC)

To separate Desulfated Aztreonam (Impurity B) from the parent and the E-isomer, specific column chemistry is required.

Recommended Method Parameters:

  • Column: C18 (L1 packing), End-capped.

    • Example: Waters Symmetry C18 or Agilent Zorbax Eclipse Plus.

    • Reasoning: End-capping reduces silanol activity, which can irreversibly bind the amine group exposed on Desulfated Aztreonam.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH

    
    PO
    
    
    
    ), adjusted to pH 3.0 with Phosphoric Acid.
  • Mobile Phase B: Methanol or Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV @ 254 nm (Isosbestic point region, good sensitivity for the thiazole ring).

The "Ion-Pairing" Alternative: If peak shape is poor (tailing > 1.5), add Tetrabutylammonium Hydrogen Sulfate (TBAHS) to the mobile phase (approx 3-5 mM).

  • Mechanism:[1][2][3] Desulfated Aztreonam is zwitterionic. TBAHS masks the charges, sharpening the peak. However, this is less critical for the desulfated form than for the parent Aztreonam.

Module 4: Troubleshooting & FAQs

Q1: I see a new peak eluting after my Desulfated Aztreonam standard. What is it?

  • Diagnosis: This is likely the E-isomer of Desulfated Aztreonam.

  • Root Cause: Light exposure or excessive heat during sonication.

  • Fix: Use amber glassware. Limit sonication to < 5 mins. Maintain autosampler at 4°C.

Q2: My Desulfated Aztreonam peak area decreases over the course of a sequence (12+ hours).

  • Diagnosis: Spontaneous hydrolysis of the

    
    -lactam ring.
    
  • Root Cause: The pH of your sample diluent has drifted, or the temperature is too high.

  • Fix: Verify the buffer capacity of your diluent. Ensure the autosampler thermostat is functioning. Re-inject a check standard every 5-6 samples.

Q3: Can I use Acetate buffer instead of Phosphate?

  • Analysis: Acetate is volatile (good for LC-MS) but has a higher pKa cutoff.

  • Verdict: Yes, ammonium acetate at pH 4.0-5.0 is acceptable for LC-MS. However, phosphate (pH 3.[4]0) provides sharper peak shape for UV-HPLC due to better suppression of silanol interactions.

Q4: The recovery of Desulfated Aztreonam is consistently low compared to the parent.

  • Diagnosis: Adsorption.

  • Root Cause: Without the highly polar sulfate group, the molecule is more hydrophobic and may stick to plastic pipette tips or vial caps.

  • Fix: Pre-rinse pipette tips with methanol. Use low-binding glass vials.

References
  • United States Pharmacopeia (USP). Aztreonam Monograph: Organic Impurities Procedures. USP-NF. (Defines Aztreonam Impurity B as the desulfated derivative and specifies pH 3.0 phosphate buffer conditions).

  • Caira, M. R., et al. "Stability of Aztreonam in aqueous solution." International Journal of Pharmaceutics.
  • SynZeal Research. Aztreonam Impurities Reference Standards. (Structural confirmation of Desulfated Aztreonam/Impurity B).

  • PubChem. Aztreonam Compound Summary. National Library of Medicine. (Chemical structure and stability data).

  • BenchChem. Structural comparison of Sulfazecin with other monobactam antibiotics. (Discusses the role of the N-1 sulfonic acid moiety in ring activation and stability).

Disclaimer: This guide is for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

"interference in desulfated aztreonam bioassays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Interference in Desulfated Aztreonam Bioassays

Executive Summary: The Analyst's Challenge

Desulfated Aztreonam (also known as SQ 26,992 or Impurity II ) is the primary hydrolytic degradation product and metabolite of the monobactam antibiotic Aztreonam. It is formed by the loss of the sulfate group (


) from the N-1 position of the 

-lactam ring.

In bioassays and stability studies, interference arises from two distinct mechanisms depending on the assay platform:

  • LC-MS/MS (Bioanalysis): The "In-Source Desulfation" artifact. The parent drug (Aztreonam) spontaneously loses its sulfate group in the electrospray ionization (ESI) source, mimicking the mass transition of the desulfated metabolite. This leads to gross overestimation of the metabolite concentration.

  • Microbiological Assays: Discrepancy between chemical purity and biological potency. Desulfated aztreonam is biologically inactive. Samples containing this impurity will show high chemical "content" (if unresolved) but low biological activity.

This guide provides authoritative troubleshooting for these specific interference vectors.

Diagnostic Flowchart: Identifying the Interference Source

Aztreonam_Interference_Logic Start Start: Discrepancy Detected AssayType Identify Assay Platform Start->AssayType LCMS LC-MS/MS (Bioanalysis) AssayType->LCMS Micro Microbiological / Potency AssayType->Micro HPLC HPLC-UV (Purity) AssayType->HPLC Issue_LCMS Issue: False Positive / Overestimation LCMS->Issue_LCMS Issue_Micro Issue: Low Potency vs. High Purity Micro->Issue_Micro Issue_HPLC Issue: Co-elution at RRT ~0.63 HPLC->Issue_HPLC Cause_LCMS Cause: In-Source Desulfation of Parent Issue_LCMS->Cause_LCMS Action_LCMS Action: Chromatographic Separation Required Cause_LCMS->Action_LCMS Cause_Micro Cause: Inactive Impurity (SQ 26,992) Issue_Micro->Cause_Micro

Caption: Logical decision tree for diagnosing interference based on assay platform.

Technical Support: Frequently Asked Questions (Q&A)

Topic A: LC-MS/MS Bioanalysis Interference

Q1: I am quantifying desulfated aztreonam in plasma. Why do I see a signal for the metabolite even in "Day 0" standards spiked only with the parent drug?

Diagnosis: You are likely observing In-Source Desulfation (ISD) . Mechanism: Aztreonam is a sulfate. In the high-energy environment of an Electrospray Ionization (ESI) source, the sulfate group (


) is labile. A portion of the parent Aztreonam [M+H]+ (

436) fragments before entering the quadrupole, losing 80 Da to form an ion at

356. This is isobaric with the protonated Desulfated Aztreonam. Impact: If the parent and metabolite co-elute, the mass spectrometer cannot distinguish the "real" metabolite from the "artifact" generated by the parent. Solution:
  • Chromatographic Separation: You must separate Aztreonam and Desulfated Aztreonam chromatographically.[1][2] The metabolite is more polar and typically elutes earlier (Reverse Phase).

  • Monitor Transition: Ensure you are monitoring the specific transitions.

    • Aztreonam:

      
      
      
    • Desulfated:

      
      
      
  • Verification: Inject a pure Aztreonam standard. If you see a peak in the

    
     channel at the retention time of the parent, that is ISD.
    
Topic B: Microbiological Assay Discrepancies

Q2: My HPLC purity data shows 99.5% purity, but the microbiological potency assay indicates only 92% activity. Could desulfated aztreonam be the cause?

Diagnosis: Yes, this is a classic "Specific Activity" discrepancy. Mechanism: Desulfated Aztreonam (SQ 26,992) has significantly reduced or negligible antibacterial activity compared to the parent drug [1, 2].

  • HPLC-UV: Detects the absorbance of the monobactam ring. If the method is not stability-indicating (i.e., does not resolve the degradant), it integrates both parent and degradant as one peak, reporting "High Purity."

  • Bioassay: The bacteria only respond to the active parent. The desulfated portion is "invisible" to the bacteria, resulting in a smaller zone of inhibition. Solution:

  • Use a Stability-Indicating HPLC Method (see Protocol below) to quantitate the desulfated impurity separately.

  • Apply a correction factor to the potency calculation based on the known inactivity of the impurity.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC for Separation of Aztreonam and Desulfated Impurity

Purpose: To resolve the parent drug from the desulfated metabolite to prevent cross-interference.

ParameterSpecification
Column C18 Bonded Silica (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid)
Mobile Phase B Methanol
Gradient Isocratic or Gradient (typically 80:20 Buffer:MeOH)
Flow Rate 1.0 - 1.2 mL/min
Detection UV at 206 nm or 254 nm
Retention Characteristics Desulfated Aztreonam: Elutes first (Polar, RRT ~0.63) Aztreonam: Elutes second (Reference RRT 1.0)

Note: The desulfated impurity is more polar due to the exposure of the amine/open sites after sulfate loss, leading to faster elution in Reverse Phase chromatography [3].

Protocol 2: Verifying In-Source Desulfation (LC-MS)

Purpose: To quantify the extent of parent-to-metabolite conversion in the MS source.

  • Prepare Standard: Prepare a

    
     solution of Pure Aztreonam  (Parent) in mobile phase.
    
  • MS Method: Set up two MRM (Multiple Reaction Monitoring) channels:

    • Channel A (Parent):

      
      
      
    • Channel B (Metabolite):

      
      
      
  • Injection: Inject the pure parent standard.

  • Analysis:

    • Observe the chromatogram in Channel B.

    • If a peak appears in Channel B at the exact retention time of the Parent (Channel A), this is the In-Source Desulfation artifact.

    • Calculate % Crosstalk:

      
      .
      

Mechanistic Visualization: Degradation Pathway

Aztreonam_Degradation Aztreonam Aztreonam (Parent) (Active) Desulfated Desulfated Aztreonam (SQ 26,992) (Inactive / Low Activity) Aztreonam->Desulfated Hydrolysis (-SO3) OpenRing Open-Ring Desulfated (SQ 26,992 Open Form) Desulfated->OpenRing Beta-Lactam Ring Opening

Caption: Pathway showing the hydrolysis of Aztreonam to its desulfated and open-ring metabolites.

References

  • Swabb, E. A., et al. (1983). "Aztreonam (SQ 26,776): a review of its antibacterial activity, pharmacokinetic properties and therapeutic use." Drugs.

  • Creasey, W. A., et al. (1984). "Pharmacokinetics of aztreonam in elderly male volunteers." British Journal of Clinical Pharmacology.

  • Yang, M., et al. (2022). "Isolation and structural characterization of eight impurities in aztreonam." Journal of Pharmaceutical and Biomedical Analysis.

  • Singh, S., et al. (2006). "Hydrolytic degradation behavior of aztreonam." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Refining Purification Methods for Desulfated Aztreonam

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of desulfated aztreonam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key aztreonam intermediate. The information herein is structured in a question-and-answer format to directly address specific experimental issues, ensuring scientific integrity and practical, field-proven insights.

I. Preparative High-Performance Liquid Chromatography (HPLC) Purification

Preparative reversed-phase HPLC is a primary method for isolating and purifying desulfated aztreonam from complex reaction mixtures.[1][2] Success hinges on optimizing various parameters to achieve high resolution and yield.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing poor resolution between desulfated aztreonam and a closely eluting impurity, likely the open-ring desulfated aztreonam. How can I improve the separation?

A1: This is a common challenge due to the structural similarity of these compounds. Here’s a systematic approach to enhance resolution:

  • Mobile Phase pH Adjustment: The ionization state of both your target compound and impurities is critical for retention in reversed-phase HPLC.[3][4][5][6][7] Desulfated aztreonam contains ionizable groups. Experiment with adjusting the mobile phase pH. A lower pH (e.g., 2.5-3.5) using a buffer like potassium dihydrogen phosphate with phosphoric acid can suppress the ionization of carboxylic acid groups, increasing their hydrophobicity and retention, which may alter the selectivity between the closed and open-ring forms.[8]

  • Organic Modifier Selection: While acetonitrile is a common choice, switching to or creating a ternary mixture with methanol can sometimes provide alternative selectivity. Methanol has different solvent properties and can change the interaction between the analytes and the stationary phase.

  • Gradient Optimization: A shallower gradient around the elution time of the target compounds can significantly improve resolution. If you are running a fast gradient, try decreasing the rate of organic modifier change per unit of time.

  • Column Chemistry: If resolution is still insufficient, consider a column with a different stationary phase. A phenyl-hexyl or an embedded polar group (EPG) column can offer different selectivity for polar analytes compared to a standard C18 column.[9]

Q2: My chromatographic peaks for desulfated aztreonam are tailing. What are the likely causes and solutions?

A2: Peak tailing can compromise purity and yield. The common culprits include:

  • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate this. Alternatively, using a mobile phase at a lower pH can protonate the basic groups on the analyte, reducing these interactions.

  • Column Contamination or Degradation: If the column has been used extensively, it may have accumulated contaminants or the stationary phase may be degraded. Flushing the column with a strong solvent or, if the problem persists, replacing the column is recommended.

Q3: I'm experiencing high backpressure during the preparative HPLC run. What should I do?

A3: High backpressure can damage the pump and the column. Troubleshoot this issue immediately:

  • System Blockage: Check for blockages in the system, starting from the column outlet and moving backward. A common location for blockage is the column inlet frit.

  • Column Contamination: Particulate matter from the sample or precipitation of the sample in the mobile phase can clog the column. Ensure your sample is fully dissolved and filtered before injection.

  • Mobile Phase Issues: Ensure the mobile phase components are miscible and have been properly degassed.[10]

Experimental Protocol: Preparative RP-HPLC of Desulfated Aztreonam

This protocol is a starting point and may require optimization based on your specific crude mixture and HPLC system.

  • Column: C18, 10 µm particle size, 250 x 21.2 mm (or similar dimensions suitable for preparative scale).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: 5-30% B (shallow gradient for elution of target)

    • 45-50 min: 30-95% B (column wash)

    • 50-55 min: 95% B

    • 55-60 min: 95-5% B (re-equilibration)

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude desulfated aztreonam in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile. Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection.

ParameterRecommended Starting ConditionTroubleshooting Tip
Column C18, 10 µm, ≥20 mm IDTry a Phenyl-Hexyl or EPG column for alternative selectivity.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.9)Adjusting pH can significantly impact the resolution of ionizable compounds.[5][8]
Mobile Phase B AcetonitrileConsider Methanol or a ternary mixture for different selectivity.
Gradient Shallow gradient around the elution of the target compoundA steeper gradient can be used for initial screening runs.
Flow Rate 15-25 mL/min (for ~21.2 mm ID column)Higher flow rates will decrease run time but may also decrease resolution.
Sample Solvent Mobile Phase A or a weak solvent mixtureDissolving the sample in a strong solvent can lead to peak distortion.

II. Crystallization for Final Purification

Crystallization is a powerful technique for the final purification of desulfated aztreonam, capable of removing residual impurities and providing a stable, solid form.

Frequently Asked Questions & Troubleshooting

Q1: I'm struggling to find a suitable solvent system for the crystallization of desulfated aztreonam. What is a good starting point?

A1: The choice of solvent is critical for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: Start with polar protic solvents like ethanol or methanol, or polar aprotic solvents such as acetone or acetonitrile.[11][12] Given the polarity of desulfated aztreonam, these are likely candidates.

  • Solvent/Anti-Solvent System: If a single solvent system is not effective, an anti-solvent approach can be employed. Dissolve the compound in a good solvent (e.g., methanol, ethanol) and slowly add an anti-solvent in which the compound is poorly soluble (e.g., a non-polar solvent like hexane or a less polar solvent like ethyl acetate) until turbidity is observed.[13] Then, gently heat the mixture until it becomes clear and allow it to cool slowly.

Q2: My attempt at crystallization resulted in an oil instead of solid crystals. How can I resolve this?

A2: "Oiling out" is a common problem, especially with impure samples. Here are some strategies to promote crystallization:

  • Slower Cooling: Allow the solution to cool more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.

  • Lower Concentration: Start with a more dilute solution. High supersaturation can favor the formation of an amorphous oil over crystalline material.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and initiate crystallization.

Q3: The purity of my crystallized desulfated aztreonam is not meeting the required specifications. What can I do?

A3: A single crystallization step may not be sufficient to remove all impurities.

  • Recrystallization: Perform one or more recrystallization steps. With each successive recrystallization, the purity of the product should increase.

  • Pre-Crystallization Purity: The purity of the material going into the crystallization process is important. Ensure that the preceding purification steps (e.g., preparative HPLC) have removed the bulk of the impurities.

  • Washing: After filtration, wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.

Workflow for Crystallization of Desulfated Aztreonam

Crystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve in minimal hot solvent Cool Slow cooling to room temperature Dissolve->Cool Induce supersaturation Chill Further cooling in ice bath Cool->Chill Maximize yield Filter Vacuum filtration Chill->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry

Caption: General workflow for the crystallization of desulfated aztreonam.

III. Ion-Exchange Chromatography (IEX) as an Alternative/Complementary Method

Ion-exchange chromatography can be a valuable tool for purifying ionizable molecules like desulfated aztreonam, especially for removing impurities with different charge characteristics.[14]

Frequently Asked Questions & Troubleshooting

Q1: Would anion or cation exchange chromatography be more suitable for desulfated aztreonam?

A1: The choice depends on the pH at which you want to perform the separation and the pKa of your compound. Desulfated aztreonam has both acidic (carboxylic acid) and basic (amine) functional groups.

  • Anion Exchange: At a pH above the isoelectric point (pI) of the molecule, it will have a net negative charge and will bind to an anion-exchange resin.

  • Cation Exchange: At a pH below the pI, the molecule will have a net positive charge and will bind to a cation-exchange resin.

The optimal choice will depend on the charge properties of the impurities you are trying to remove.

Q2: I'm not getting good binding of my compound to the ion-exchange column. What could be the problem?

A2: Insufficient binding is usually due to incorrect buffer conditions:

  • Buffer pH: Ensure the pH of your loading buffer is appropriate to charge your molecule for binding to the selected resin (above pI for anion exchange, below pI for cation exchange).

  • Ionic Strength: The ionic strength of your loading buffer should be low. High salt concentrations will compete with your compound for binding to the resin.

Q3: My recovery from the ion-exchange column is low. How can I improve it?

A3: Low recovery can be due to:

  • Strong Binding: The compound may be binding too tightly to the resin. Elute with a steeper salt gradient or a buffer with a more extreme pH to disrupt the interaction.

  • Precipitation: The compound may be precipitating on the column, especially if the concentration is high and the elution buffer has a different pH or composition that reduces solubility. Try loading a lower concentration of your sample.

IV. Stability and Handling

Q1: How stable is desulfated aztreonam in solution during purification?

A1: While specific stability data for desulfated aztreonam is not extensively published, the parent compound, aztreonam, provides some guidance. Aztreonam is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[15] It is advisable to:

  • Work at reduced temperatures (e.g., 4-8 °C) when possible, especially for extended periods.

  • Avoid strongly acidic or basic conditions for prolonged durations.

  • Analyze fractions promptly after collection to assess purity and prevent degradation. Studies on aztreonam show good stability in refrigerated solutions for several days.[8]

V. Chiral Separation Considerations

Aztreonam has multiple chiral centers, and its synthesis can lead to the formation of diastereomeric impurities.

Q1: How can I separate diastereomeric impurities from desulfated aztreonam?

A1: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[16]

  • High-Resolution HPLC: The HPLC methods described in Section I are often capable of separating diastereomers. Optimization of the mobile phase, stationary phase, and temperature can enhance resolution.

  • Chiral Chromatography: If standard HPLC is insufficient, dedicated chiral chromatography using a chiral stationary phase (CSP) may be necessary. Polysaccharide-based CSPs are a common starting point for separating pharmaceutical compounds.[16]

VI. Overall Purification Strategy

A multi-step approach is often necessary to achieve high purity desulfated aztreonam.

Purification_Strategy Crude Crude Desulfated Aztreonam Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Primary Purification (Removes bulk impurities) IEX Ion-Exchange Chromatography Crude->IEX Alternative Primary Purification (Charge-based separation) Crystallization Crystallization Prep_HPLC->Crystallization Final Polishing & Solid Form IEX->Crystallization Final Polishing & Solid Form Pure_Product High-Purity Desulfated Aztreonam Crystallization->Pure_Product

Caption: A potential multi-step purification strategy for desulfated aztreonam.

References

  • Harikrishna, R., & Shanmugapandiyan, P. (2016). METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. International Journal of Pharmacy & Therapeutics, 7(3), 121-128.
  • Google Patents. (2012). Purification method of aztreonam. WO2012100382A1.
  • Zhang, Y., et al. (2022). Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis, 210, 114587. Available at: [Link]

  • Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Pharmaceuticals, 14(5), 463. Available at: [Link]

  • Google Patents. (2013). Synthesis method for aztreonam. CN103044415A.
  • HPLC Troubleshooting Guide. (n.d.). Available at: [Link]

  • SynZeal. (n.d.). Aztreonam Impurities. Available at: [Link]

  • Li, Q., et al. (2012). Determination of residual solvents in aztreonam by capillary gas chromatography. Chinese Journal of New Drugs, 21(1), 85-88.
  • Quora. (2021). How does pH affect the results of HPLC results?. Available at: [Link]

  • ResearchGate. (2022). Isolation and structural characterization of eight impurities in aztreonam. Available at: [Link]

  • SynZeal. (n.d.). Open-Ring Desulfated Aztreonam (USP). Available at: [Link]

  • Pharmaffiliates. (n.d.). Aztreonam-Impurities. Available at: [Link]

  • ResearchGate. (2018). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Available at: [Link]

  • BenchChem. (2025).
  • National Institutes of Health. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]

  • Google Patents. (2008). Aztreonam β polymorph with very low residual solvent content. US7452991B2.
  • LCGC International. (2015). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Riley, C. M., & James, M. J. (1986). Stability of intravenous admixtures containing aztreonam and cefazolin. American journal of hospital pharmacy, 43(4), 925–927.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2019). Micronization of aztreonam with supercritical anti-solvent process. Available at: [Link]

  • IJSDR. (2022). Troubleshooting in HPLC: A Review. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Grace. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • MDPI. (2010). Chiral Drug Separation. Available at: [Link]

  • Crystalliz

Sources

Technical Support Center: Solubility Protocols for Desulfated Aztreonam

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Poor Solubility of Desulfated Aztreonam (Impurity & Precursor) Ticket ID: SOL-AZT-004 Status: Active Guide Audience: Analytical Chemists, Process Engineers, Formulation Scientists

Executive Summary

"Desulfated Aztreonam" typically refers to the biosynthetic precursor (Aztreonam Amine, SQ 26,180) or the hydrolytic degradation product (Related Compound D). Unlike the final API (Aztreonam), which possesses a highly polar N-sulfonic acid group (


), the desulfated form lacks this solubilizing moiety.

This molecule is zwitterionic but predominantly lipophilic in neutral aqueous media, leading to severe solubility challenges. It precipitates easily in standard reverse-phase HPLC mobile phases and resists dissolution in water. This guide provides solubility workflows for Analytical Reconstitution (Reference Standards) and Synthetic Processing (Sulfonation reactions).

Module 1: Analytical Reconstitution (Reference Standards)

Problem: The Desulfated Aztreonam reference standard (used for impurity profiling) will not dissolve in the mobile phase or precipitates in the autosampler.

Root Cause: The desulfated impurity has a rigid beta-lactam core and a thiazole side chain. Without the sulfonate group, its logP increases, making it insoluble in the high-aqueous content of standard mobile phases (e.g., 90% Phosphate Buffer).

Protocol: The "Co-Solvent Spike" Method

Do not attempt to dissolve directly in the Mobile Phase.

StepActionTechnical Rationale
1 Weighing Weigh the standard into a volumetric flask.
2 Primary Solvent Add DMSO (Dimethyl Sulfoxide) or Methanol equal to 5-10% of the final volume. (Target conc: >2 mg/mL in this volume)
3 Activation Sonicate for 2 minutes. Ensure complete clarity.
4 Secondary Dilution Slowly add Acetonitrile (ACN) to reach 30% of volume.
5 Final Make-up Dilute to volume with Phosphate Buffer (pH 3.0) .
Troubleshooting Table: Analytical Issues
SymptomProbable CauseCorrective Action
Cloudiness upon adding buffer Rapid polarity shift.Increase the Methanol/DMSO fraction. Add buffer dropwise while vortexing.
Peak splitting in HPLC Solvent mismatch (Strong solvent effect).The injection solvent (DMSO) is too strong. Reduce injection volume to <10 µL or switch primary solvent to Methanol.
Precipitation in Autosampler Temperature shock.Maintain autosampler at 20°C (Ambient). Do not chill to 4°C, as this reduces solubility of the desulfated form.
Module 2: Synthetic Processing (Sulfonation Precursor)

Problem: During the synthesis of Aztreonam, the amine precursor (Aztreonam Amine) fails to dissolve in the reaction solvent, leading to low yields during sulfonation.

Context: The sulfonation reaction transforms the insoluble amine into the soluble Aztreonam API using a


-complex (e.g., Pyridine-

or DMF-

).
Workflow: Solubilization for Sulfonation

The precursor requires a polar aprotic solvent system. While DMF is standard, water content and base stoichiometry are critical variables.

SynthesisWorkflow Start Start: Aztreonam Amine (Solid Precursor) Solvent Select Solvent System: Anhydrous DMF (Preferred) or Acetone/Water Start->Solvent Check Is Solution Clear? Solvent->Check Base Add Base: Triethylamine (TEA) (1.1 - 1.2 eq) Check->Base No (Cloudy) React Add Sulfonating Agent (DMF-SO3 Complex) Check->React Yes Precip Critical Failure: Precipitation Check->Precip Still Cloudy (Check Water Content) Heat Gentle Heating (Max 30°C) Base->Heat Heat->Check

Figure 1: Decision tree for dissolving the precursor prior to sulfonation. Note that moisture control is vital as water competes with the sulfonating agent.

Key Optimization Parameters:

  • Base Usage: The amine precursor is often supplied as a zwitterion or acid salt. Adding Triethylamine (TEA) deprotonates the carboxylic acid, increasing solubility in organic solvents like Dichloromethane (DCM) or DMF.

  • Temperature: The desulfated form is thermally stable up to ~40°C. Mild heating (25-30°C) significantly improves dissolution rates in DMF.

  • Water Scavenging: If using DMF, ensure it is anhydrous (<0.05% water). Water acts as an anti-solvent for the neutral amine and hydrolyzes the

    
     reagent.
    
Module 3: Comparative Solubility Data

The following table contrasts the solubility profiles of the relevant Aztreonam species to guide solvent selection.

Compound FormWater SolubilityMethanol SolubilityDMF SolubilitypH Dependency
Aztreonam (API) Very Low (0.04 mg/mL)ModerateHighSoluble at pH > 6 (Arginine salt)
Desulfated Impurity Insoluble High (50 mg/mL)Very High Soluble at pH < 2 or pH > 8
Aztreonam L-Lysine HighLowModerateHighly soluble (formulated drug)
Frequently Asked Questions (FAQ)

Q1: Can I use the same diluent for Aztreonam API and the Desulfated Impurity?

  • No. The standard API diluent (often pH 6.0 buffer or water with Arginine) works because it forms a salt with the sulfonic acid group. The desulfated impurity lacks this group and will likely precipitate in neutral aqueous buffers. Use the MeOH/ACN/Buffer (pH 3.0) mixture described in Module 1.

Q2: Why does the Desulfated Aztreonam peak tail significantly in HPLC?

  • Tailing is caused by the interaction of the free amine (on the thiazole ring) with silanol groups on the column stationary phase.

  • Fix: Ensure your mobile phase contains a silanol blocker (like Triethylamine) or, more commonly, maintain a low pH (3.0) using Phosphate buffer to keep the amine protonated and repelled from the stationary phase.

Q3: Is the Desulfated form hygroscopic?

  • Yes. The amorphous form of the desulfated impurity can absorb moisture, which paradoxically causes it to clump and dissolve slower. Store the standard in a desiccator at -20°C.

References
  • United States Pharmacopeia (USP). Aztreonam Monograph: Related Compounds. USP-NF 2025. (Defines Related Compound D and analytical methods).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5742832, Aztreonam. (Provides physicochemical properties and solubility data).

  • Sigma-Aldrich. Product Information: Aztreonam (A6848). (Confirms solubility in DMF:Methanol 1:1 at 50 mg/mL).

  • Google Patents. CN102925510A - Synthetic method of aztreonam intermediate. (Details the solvent systems [Methanol/DCM] used for the amine precursor).

  • Veeprho. Aztreonam Desulfated Impurity Reference Standard Data. (Characterization of the impurity structure).

Technical Support Center: Minimizing Impurities in Desulfated Aztreonam Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Desulfated Aztreonam (Aztreonam USP Related Compound B) Synthesis Target Audience: Process Chemists, Analytical Scientists, QC Managers[1]

Introduction: The Criticality of the Desulfated Intermediate

You are likely accessing this guide because you are synthesizing Desulfated Aztreonam (CAS 78110-36-8 / 102586-36-7), either as a pre-sulfonation intermediate for API production or as a high-purity reference standard (USP Related Compound B).[2]

The production of this molecule presents a unique "pincer" challenge:

  • Thermodynamic Instability: The oxime side chain is prone to Z-to-E isomerization (forming Anti-Desulfated Aztreonam).[2]

  • Kinetic Instability: The

    
    -lactam ring, while more stable than in sulfonated Aztreonam, remains susceptible to hydrolytic ring opening  under basic workup conditions.[1]
    

This guide provides self-validating protocols to navigate these competing degradation pathways.

Module 1: Controlling Stereochemical Purity (The Z/E Ratio)

User Question: "My HPLC analysis consistently shows a splitting peak or high levels of the E-isomer (Anti-isomer) in the final crystallizate. How do I lock the Z-configuration?"

Technical Diagnosis

The active Z-isomer (syn-isomer) is thermodynamically less stable than the E-isomer (anti-isomer) under acidic conditions or high thermal stress.[2] The isomerization is driven by protonation of the oxime nitrogen, allowing rotation around the C=N bond.[1]

Troubleshooting Protocol

1. Solvent Selection for Acylation Avoid protic solvents that facilitate proton transfer during the coupling of the thiazole side chain to the azetidine nucleus.

  • Recommended: DMAC (Dimethylacetamide) or DMF (Dimethylformamide) at low temperatures.[1][2]

  • Avoid: Alcohols or aqueous mixtures during the coupling phase.

2. Temperature & pH Control System Implement the following control limits during the acylation reaction (e.g., using reactive esters like hydroxypyridyl or benzotriazole esters):

ParameterCritical RangeMechanism of Failure
Reaction Temperature -20°C to 0°C> 5°C accelerates thermal isomerization to the E-form.[2]
pH (Apparent) 7.0 – 7.5< 5.0 (Acidic) catalyzes oxime rotation via protonation.[1][2]
Light Exposure Amber Glass / DarkUV light induces photo-isomerization.[2]

3. The "Reslurry" Purification Trick If your crude solid contains 2–5% E-isomer, recrystallization is often ineffective due to similar solubilities.[1] Instead, use a selective reslurry :

  • Solvent: Acetonitrile : Water (95:5).[1][2]

  • Procedure: Slurry the solid at 0°C for 2 hours. The Z-isomer crystallizes preferentially due to packing forces, while the E-isomer often remains in the supernatant.

Visualizing the Isomerization Risk

IsomerizationPathway cluster_prevention Prevention Strategy Z_Isomer Z-Isomer (Active) (Thermodynamically Kinetic) Protonation Protonation of Oxime N (Acidic pH < 5) Z_Isomer->Protonation H+ excess Rotation C=N Bond Rotation Protonation->Rotation Activation Energy E_Isomer E-Isomer (Impurity) (Thermodynamically Stable) Rotation->E_Isomer Relaxation Control Maintain pH 7.2 Temp < 0°C Control->Protonation Inhibits

Figure 1: Mechanism of Z-to-E isomerization. Acidic conditions lower the energy barrier for rotation, leading to the accumulation of the inactive E-isomer.[1]

Module 2: Preventing Beta-Lactam Hydrolysis (Ring Opening)

User Question: "I am detecting a mass shift of +18 Da (M+18) in my LC-MS data. Is this water adduct or degradation?"

Technical Diagnosis

This is Open-Ring Desulfated Aztreonam (Impurity V in literature).[2][3][4] While the desulfated nucleus is less activated than the sulfonated API, the


-lactam ring strain still makes it vulnerable to nucleophilic attack by hydroxide ions (OH⁻) or alkoxides.[1][2]
Troubleshooting Protocol

1. The Quenching Trap A common error is quenching the coupling reaction with strong base to remove acid byproducts.

  • Correct Action: Quench into a buffered solution (Phosphate buffer pH 6.0) rather than direct water or basic solution.[1][2][5]

  • Why? A pH spike > 9.0, even locally, will snap the lactam ring in seconds.[1]

2. Drying Protocols Wet cakes of Desulfated Aztreonam are unstable. Residual water acts as a nucleophile over time.[2]

  • Requirement: Lyophilization or Vacuum drying at < 40°C.[2]

  • Limit: LOD (Loss on Drying) must be < 0.5% before storage.

3. Impurity Identification Table Use this table to identify the specific degradation mode based on Relative Retention Time (RRT) and Mass.[1][2]

Impurity NameMass ShiftOriginRRT (Approx)*
Desulfated Aztreonam Target (M) Synthesis 1.00
Anti-Desulfated AztreonamM (Isomer)Isomerization (Acid/Heat)~1.15 - 1.25
Open-Ring DesulfatedM + 18 DaHydrolysis (Base/Water)~0.40 - 0.60
t-Butyl Ester DesulfatedM + 56 DaIncomplete Deprotection~2.50

*Note: RRTs vary by column (C18 is standard) and mobile phase pH.[1][2]

Module 3: Purification Workflow for High Purity (>99%)

User Question: "How do I remove the coupling reagents (e.g., active esters or DCC urea) without degrading the product?"

The "Dual-Phase" Wash Protocol

Since Desulfated Aztreonam is amphoteric (contains both amine and carboxylic acid groups), you can exploit pH switching to wash away non-ionic organic impurities.[2]

  • Dissolution: Dissolve crude product in dilute base (NaHCO3, pH ~7.5). The product becomes a salt and stays in water.

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate or DCM.

    • Removes: Unreacted active esters, protective groups, and non-polar dimers.[1]

    • Product: Remains in the aqueous phase.[6]

  • Precipitation: Carefully acidify the aqueous layer to the isoelectric point (pH ~3.5 - 4.0).[2]

    • Action: The Desulfated Aztreonam zwitterion precipitates out.

    • Caution: Do not drop pH below 3.0, or isomerization risk increases.[1]

Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Contains Product, Byproducts, Reagents) Step1 Dissolve in NaHCO3 (aq) pH 7.5 Crude->Step1 Wash Wash with Ethyl Acetate (Organic Layer) Step1->Wash Sep Phase Separation Wash->Sep OrgWaste Organic Waste (Contains Active Esters/Dimer) Sep->OrgWaste Discard AqPhase Aqueous Phase (Contains Desulfated Aztreonam Salt) Sep->AqPhase Keep Step2 Acidify to pH 3.8 (Isoelectric Point) AqPhase->Step2 Filter Filtration & Vacuum Dry (<40°C) Step2->Filter Precipitation Final Pure Desulfated Aztreonam (>99% Z-Isomer) Filter->Final

Figure 2: Optimized pH-swing purification workflow to isolate Desulfated Aztreonam while removing organic contaminants.[2]

References

  • Cimarusti, C. M., et al. (1982).[1][2] "Synthesis of Monobactams. Structure-Activity Relationships of Aztreonam and Related Compounds." The Journal of Organic Chemistry.

  • Li, Y., et al. (2022).[1][2] "Isolation and structural characterization of eight impurities in aztreonam." Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP). "Aztreonam Monograph: Related Compounds."[2] (Defines limits for Open-ring and Anti-isomers). [1][2]

  • PubChem. "Open-ring desulfated aztreonam (Compound Summary)." National Library of Medicine. [1][2]

  • Daicel Pharma Standards. "Aztreonam Impurities and Synthesis." (Detailed impurity profiling including Desulfated species).

Sources

Validation & Comparative

Reproducibility of Desulfated Aztreonam Experimental Results: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Labile Sulfonate Challenge

In the development and quality control of monobactam antibiotics, Aztreonam presents a unique stability challenge. Unlike penicillin or cephalosporins, where the primary instability lies in the bicyclic ring strain, Aztreonam’s instability is frequently governed by the hydrolysis of the N-sulfonic acid group (


) attached to the 

-lactam ring.[1]

The formation of Desulfated Aztreonam (CAS 102579-59-9) is not merely a degradation event; it is a reproducibility bottleneck.[1] Because the desulfation reaction can occur during sample preparation or even within the HPLC autosampler, researchers often face shifting retention times, variable recovery rates, and "ghost" peaks that compromise quantitative accuracy.[1]

This guide objectively compares the methods for generating, isolating, and detecting Desulfated Aztreonam, providing a validated framework to ensure experimental reproducibility.[1]

Mechanistic Insight: The Hydrolytic Pathway

To control reproducibility, one must control the mechanism. The desulfation of Aztreonam is acid-catalyzed. The sulfonic acid group, which is essential for the drug's affinity to Penicillin-Binding Protein 3 (PBP3), is a good leaving group under low pH conditions.[1]

Visualization: Acid-Catalyzed Desulfation Pathway[1]

Aztreonam_Degradation Aztreonam Aztreonam (Parent Drug) Acid_Cond Acidic Conditions (pH < 4.0, Heat) Aztreonam->Acid_Cond Exposed to Transition Protonation of Sulfonate Group Acid_Cond->Transition Initiates Desulfated Desulfated Aztreonam (Impurity) Transition->Desulfated Hydrolysis Sulfate Inorganic Sulfate (H2SO4) Transition->Sulfate Cleavage

Figure 1: The irreversible hydrolysis of the N-sulfonic acid moiety under acidic stress, yielding the pharmacologically inactive desulfated derivative.[1]

Comparative Analysis: Reference Standards vs. In-Situ Generation[1]

Researchers typically face a choice: purchase expensive Certified Reference Materials (CRMs) or generate the impurity in-house via forced degradation.[1]

Table 1: Performance Comparison of Impurity Sourcing
FeatureMethod A: Certified Reference Material (CRM) Method B: In-Situ Acid Hydrolysis
Source Commercial synthesis (isolated & purified)Lab-generated via controlled degradation
Purity > 95% (Certified)Variable (Mixed with parent & ring-open products)
Reproducibility High. Exact concentration known.[1]Medium. Dependent on pH/Temp precision.
Cost High ($400 - $1,000 / 10mg)Negligible (Reagents only)
Utility Quantitative Calibration (Response Factors)Qualitative Identification (RRT Marker)
Risk Stability during shipping/storageCo-elution with other degradants (e.g., Open-Ring)

Scientist’s Verdict: Use Method A for final method validation and calculating Relative Response Factors (RRF). Use Method B (Protocol below) for routine system suitability testing to ensure your column can resolve the impurity.

Experimental Protocols

Protocol A: Controlled Synthesis of Desulfated Aztreonam (In-Situ Marker)

Purpose: To generate a reliable qualitative marker for HPLC retention time identification without purchasing a standard.[1]

Reagents:

  • Aztreonam API (approx. 10 mg)[1][2]

  • 0.1 M Hydrochloric Acid (HCl)[1]

  • 0.1 M Sodium Hydroxide (NaOH)[1]

  • HPLC Grade Water[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of Aztreonam in 10 mL of 0.1 M HCl.

  • Stress Induction: Transfer the solution to a sealed glass vial. Heat in a water bath at 90°C for 30 minutes .

    • Note: Do not exceed 45 minutes, or the

      
      -lactam ring will open, creating "Open-Ring Desulfated Aztreonam" (a different impurity).[1]
      
  • Quenching: Cool the solution immediately in an ice bath to room temperature (25°C).

  • Neutralization: Adjust pH to ~3.0 - 4.0 using 0.1 M NaOH.

    • Critical: Do not neutralize to pH 7.0, as Aztreonam solubility decreases and polymerization risks increase.

  • Usage: Inject immediately. The Desulfated Aztreonam will appear as a distinct peak (typically RRT ~1.32 relative to Aztreonam, depending on the column).[1][4]

Protocol B: Validated HPLC-UV Detection Method

Purpose: To separate Desulfated Aztreonam from the parent peak with high reproducibility.[1]

Chromatographic Conditions:

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or equivalent).[1][5]

  • Mobile Phase:

    • Buffer: 0.05 M Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with Phosphoric Acid).

    • Solvent: Acetonitrile (ACN).[1]

    • Ratio: 80:20 (Buffer:ACN) Isocratic.[1]

    • Note: Ion-pairing agents (TBAHS) are historically used but can cause baseline drift; simple phosphate buffers are preferred for reproducibility.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for impurity profiling) or 293 nm.[1]

  • Injection Volume: 20 µL.

Ensuring Analytical Reproducibility

The most common failure mode in Aztreonam analysis is Autosampler Degradation . Because the mobile phase is acidic (pH 3.0), the sample can degrade while waiting in the queue.[1]

Workflow: Self-Validating Stability System

Analytical_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Temp_Control Autosampler Control (Set to 4°C) Sample_Prep->Temp_Control Transfer Check_Std Bracketing Standard (Inject Every 5 Samples) Temp_Control->Check_Std Sequence Start Data_Acq Data Acquisition (Monitor RRT) Check_Std->Data_Acq Inject QC_Logic QC Check: Is Desulfated Peak > 0.5% in Std? Data_Acq->QC_Logic Analyze QC_Logic->Sample_Prep Fail (Degradation Detected) QC_Logic->Check_Std Pass

Figure 2: A closed-loop workflow to detect on-column degradation. If the bracketing standard shows increasing desulfated impurity levels, the autosampler temperature or run-time must be adjusted.

Key Reproducibility Checks:
  • Temperature Control: Autosamplers MUST be set to 4°C . At 25°C, Aztreonam in acidic media degrades by ~1-2% over 12 hours.[1]

  • Solvent Choice: Avoid Methanol in sample diluents if possible; it can promote transesterification. Use the Mobile Phase buffer.

  • RRT Consistency: Desulfated Aztreonam is less polar than the open-ring degradants but more polar than some ester impurities. Expect it to elute after the main peak in some ion-pair methods, but before in standard Reverse Phase methods depending on the specific pH/Organic ratio. Always verify with the marker generated in Protocol A.

References

  • United States Pharmacopeia (USP). Aztreonam Monograph: Organic Impurities. USP-NF.[1] (Standard pharmacopeial methods for HPLC analysis).

    • [1]

  • Prakash, V., et al. "RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form." Pharmaceutical Methods, 2017.[3][6] (Details on acid degradation pathways).

    • [1]

  • Veeprho Laboratories.

    • [1]

  • Caira, M.R., et al. "Structural characterization of impurities in Aztreonam." Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem.Aztreonam Compound Summary (Mechanism of Action and Stability).

Sources

Benchmarking Desulfated Aztreonam: Impact of N-1 Sulfonation on Monobactam Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desulfated Aztreonam (often categorized as Impurity D or a degradation product) represents a critical structural analogue for understanding monobactam pharmacology. While Aztreonam is a potent, clinically approved antibiotic targeting Gram-negative aerobes, its desulfated counterpart serves as a vital negative control in mechanistic studies and a critical quality attribute (CQA) in pharmaceutical manufacturing.

This guide benchmarks Desulfated Aztreonam against the standard API (Aztreonam) and broad-spectrum comparators (e.g., Ceftazidime). It focuses on the Structure-Activity Relationship (SAR) that renders the desulfated form biologically inert, providing protocols to empirically verify this loss of potency.

Mechanistic Grounding: The Sulfonate "Warhead"

To benchmark these compounds effectively, one must understand the causality of their performance difference. The monobactam ring of Aztreonam is inherently less strained—and thus less reactive—than the fused bicyclic rings of penicillins or cephalosporins.

  • Aztreonam (Active): The N-1 sulfonic acid group (

    
    ) is strongly electron-withdrawing. It pulls electron density away from the 
    
    
    
    -lactam nitrogen, activating the carbonyl carbon for nucleophilic attack by the serine residue of Penicillin-Binding Protein 3 (PBP3) .
  • Desulfated Aztreonam (Inactive): Removal of this group restores electron density to the ring, stabilizing the amide bond. The molecule loses its ability to acylate the PBP active site, rendering it effectively inert against bacteria.

Visualization: Mechanism of Action & Resistance

The following diagram illustrates the critical divergence in pathway activation between the two compounds.

Monobactam_SAR Aztreonam Aztreonam (API) Sulfonate N-1 Sulfonate Group (Electron Withdrawal) Aztreonam->Sulfonate Contains Desulfated Desulfated Aztreonam Inert Biologically Inert (No Acylation) Desulfated->Inert Lacks Activation Activation Beta-Lactam Ring Activation Sulfonate->Activation Induces PBP3 PBP3 Binding (Cell Wall Inhibition) Activation->PBP3 Enables High Affinity Inert->PBP3 Fails to Bind

Figure 1: The N-1 sulfonate group acts as the chemical "trigger" for Aztreonam. Without it, the desulfated analogue fails to engage PBP3.

Experimental Benchmarking: Microbiological Potency

This protocol describes how to quantify the potency gap between Aztreonam and its desulfated form. This is essential for validating impurity limits in QC or demonstrating SAR in academic research.

Protocol: Comparative Minimum Inhibitory Concentration (MIC)

Objective: Determine the MIC shift caused by desulfation against a susceptible Gram-negative indicator strain (E. coli ATCC 25922 or P. aeruginosa ATCC 27853).

Reagents & Standards
  • Test Article A: Aztreonam (Standard, purity >99%).

  • Test Article B: Desulfated Aztreonam (Impurity Standard).

  • Positive Control: Ceftazidime (Third-gen Cephalosporin).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Aztreonam in a minimal volume of saturated sodium bicarbonate (to solubilize), then dilute with water to 1024

      
      .
      
    • Dissolve Desulfated Aztreonam in DMSO (solubility may differ due to loss of polarity) or phosphate buffer, matching the 1024

      
       concentration.
      
  • Plate Setup (96-well):

    • Dispense 100

      
       CAMHB into all wells.
      
    • Perform serial 2-fold dilutions across columns 1–10.

    • Final concentration range: 64

      
       down to 0.125 
      
      
      
      .
  • Inoculation:

    • Prepare bacterial suspension to 0.5 McFarland standard.

    • Dilute 1:100 and add 10

      
       to each well (approx. 
      
      
      
      CFU/mL).
  • Incubation:

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

Data Interpretation Guidelines

A valid benchmark must show a massive potency shift. If Desulfated Aztreonam shows activity similar to the parent, suspect contamination of the standard with active Aztreonam.

CompoundExpected MIC (E. coli)Expected MIC (P. aeruginosa)Interpretation
Aztreonam


Highly Potent (Active)
Desulfated Aztreonam


Inactive (Loss of Warhead)
Ceftazidime


Validation Control

Analytical Benchmarking: Separation & Identification

Researchers often mistake degradation products for active metabolites. High-Performance Liquid Chromatography (HPLC) is required to distinguish the two, as they share similar UV absorption profiles (due to the aminothiazole oxime side chain).

Validated Separation Protocol

Rationale: Desulfated Aztreonam is less polar (more hydrophobic) than Aztreonam because it lacks the ionized sulfonic acid moiety. It will typically elute after Aztreonam in Reverse-Phase (RP) chromatography.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5

    
    ).[1]
    
  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0).

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient: Isocratic or Gradient (e.g., 80:20 Buffer:MeOH).

  • Detection: UV at 254 nm (targets the thiazole ring).

Benchmarking Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between Aztreonam and Desulfated Aztreonam.
  • Relative Retention Time (RRT): Desulfated Aztreonam typically appears at RRT ~1.2–1.5 relative to the parent peak.

Comparative Data Summary

The following table synthesizes the physicochemical and biological differences, serving as a quick reference for drug development professionals.

FeatureAztreonam (API)Desulfated Aztreonam
CAS Registry 78110-38-0102579-59-9
Molecular Weight 435.43 g/mol ~355.37 g/mol
Core Reactivity High (Activated

-lactam)
Low (Stable Amide)
Target Affinity High affinity for PBP3Negligible affinity
Primary Role Therapeutic AntibioticImpurity / Degradant
Stability Sensitive to hydrolysisStable product of hydrolysis
Experimental Workflow Diagram

This diagram outlines the decision tree for benchmarking a new batch of Aztreonam to ensure the desulfated impurity is within limits.

Benchmarking_Workflow Sample Test Sample (Aztreonam Batch) HPLC HPLC Analysis (C18, UV 254nm) Sample->HPLC Quant Quantify Impurity D (Desulfated) HPLC->Quant Limit Is Impurity > 1.0%? Quant->Limit Bioassay MIC Benchmarking (vs E. coli) Limit->Bioassay No (Routine Check) Fail REJECT BATCH (Low Potency Risk) Limit->Fail Yes Bioassay->Fail MIC Elevated Pass APPROVE BATCH (High Purity) Bioassay->Pass MIC Matches Std

Figure 2: Quality control workflow differentiating active API from desulfated impurities.

References

  • National Center for Biotechnology Information (NCBI). Aztreonam: A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubChem Database. Available at: [Link]

  • ResearchGate. Isolation and structural characterization of eight impurities in aztreonam. Available at: [Link]

  • National Institutes of Health (NIH). Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. Available at: [Link]

  • RxList. Monobactams: Drug Class, Uses, Side Effects, Drug Names. Available at: [Link]

  • ScienceDirect. Evolution and development of potent monobactam sulfonate candidate IMBZ18g. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Desulfated Aztreonam

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Desulfated Aztreonam (often classified as Impurity D or a degradation intermediate) is a monobactam derivative lacking the sulfonic acid group on the 1-position nitrogen. While pharmacological potency may differ from the parent API (Aztreonam), the immunogenic potential remains the critical safety parameter.

The Core Hazard: Like its parent compound, Desulfated Aztreonam possesses a beta-lactam core.[1] The primary occupational risk is IgE-mediated sensitization (Type I hypersensitivity). Inhalation of dust or dermal contact can lead to haptenization—where the molecule binds to serum proteins, triggering an immune response ranging from contact urticaria to anaphylaxis.

Operational Directive: Treat Desulfated Aztreonam as a Potent Sensitizer . Due to the lack of specific toxicological data for this impurity ("unknown" toxicity), the Precautionary Principle dictates it be handled under Occupational Exposure Band (OEB) 3 or 4 standards (


 or 

depending on risk tolerance).
Risk Assessment & PPE Matrix

Safety is not static; it scales with the energy (quantity/state) of the material. Use the following matrix to determine the required protection level.

Table 1: PPE Selection Matrix
Operational ScaleStateHazard LevelRespiratory ProtectionDermal ProtectionEngineering Controls
Analytical (< 10 mg) Solid / PowderHigh (Dust generation)N95 / P3 (Fit-tested)Double Nitrile Gloves + Lab CoatBalance Enclosure or Fume Hood
Analytical SolutionModerateSurgical Mask (Splash guard)Single Nitrile Gloves + Lab CoatFume Hood (Standard)
Preparative (> 100 mg) Solid / PowderCritical PAPR (HEPA Filter)Double Nitrile (Long cuff) + Tyvek SleevesIsolator / Glovebox
Spill Cleanup AnyCritical Full-face Respirator (P100)Tyvek Suit + Double Gloves + Shoe CoversRestricted Access Area

Scientist's Note: The loss of the sulfate group may increase lipophilicity compared to Aztreonam, potentially enhancing dermal absorption. Never rely on skin integrity alone.

Decision Logic: PPE & Containment

The following logic flow dictates your setup before you open the vial.

PPE_Decision_Logic Start Start: Handling Desulfated Aztreonam State_Check Is material in Solution? Start->State_Check Solid_Handling Solid / Powder Handling State_Check->Solid_Handling No (Powder) Solution_Handling Solution Handling State_Check->Solution_Handling Yes Qty_Check Quantity > 100 mg? Solid_Handling->Qty_Check Sol_Risk STANDARD RISK Req: Fume Hood + Single Gloves Solution_Handling->Sol_Risk High_Risk CRITICAL RISK Req: Isolator/Glovebox + PAPR Qty_Check->High_Risk Yes Med_Risk HIGH RISK Req: Balance Enclosure + N95/P3 Qty_Check->Med_Risk No

Figure 1: Decision logic for selecting containment and PPE based on physical state and quantity.

Operational Protocol: The "Safe Circle"

This workflow is designed to prevent cross-contamination and exposure during the most critical phase: Weighing and Dissolution .

Phase A: Preparation (Donning)
  • Inspect Engineering: Verify fume hood/enclosure flow is >0.5 m/s.

  • Glove Layering:

    • Inner Glove: Nitrile (Bright color, e.g., Orange).

    • Outer Glove: Nitrile (Standard Blue/Purple).

    • Why? This provides visual indication of a breach (color contrast) and allows you to strip the contaminated outer layer without exposing skin.

  • Static Control: Use an ionizing bar or anti-static gun on the vial. Desulfated Aztreonam powder can be electrostatic; static discharge disperses dust.

Phase B: The "Wet-Out" (Critical Step)

The goal is to transition the substance from Solid (High Risk) to Solution (Lower Risk) as quickly as possible.

  • Open in Containment: Never open the vial outside the hood.

  • Weighing: Use a pre-tared vessel. Do not use spatulas if possible; tap gently.

  • Immediate Solubilization: Add solvent (e.g., DMSO/Methanol) immediately to the weighing vessel.

    • Scientist's Insight: Once in solution, the risk of inhalation drops to near zero. The hazard shifts to dermal contact (splash).

  • Outer Glove Removal: Once the vial is closed and the tool is wiped, remove the outer pair of gloves inside the hood and put on a fresh pair. This prevents "tracking" invisible dust to door handles or pipettes.

Phase C: Decontamination & Disposal
  • Surface Deactivation: Wipe surfaces with 0.1 M NaOH (Sodium Hydroxide) followed by water.

    • Mechanism:[1][2][3][4][5] High pH attacks the beta-lactam ring, hydrolyzing it and reducing immunogenicity [1].

  • Waste Stream:

    • Solids/Wipes: Yellow Bag (Clinical/Incineration). DO NOT AUTOCLAVE (Heat can vaporize/aerosolize volatile degradation products).

    • Liquids: Chemical waste stream for incineration.

Emergency Response Plan
ScenarioImmediate ActionSecondary Action
Inhalation Evacuate to fresh air immediately.Seek medical attention.[4][5][6] Monitor for wheezing/tightness (asthma-like symptoms).
Skin Contact Wash with soap and water for 15 mins.[4][6] Do NOT scrub (abrasion increases absorption).Check for redness/hives. Report to Occupational Health.
Eye Contact Flush with eyewash for 15 mins.Consult ophthalmologist.
Spill (>10mg) Isolate the area. Do not attempt cleanup without respiratory protection (P100).Cover with damp paper towels (to prevent dust) then apply 0.1M NaOH.
Workflow Visualization

Safe_Handling_Workflow Prep 1. Prep (Static Control) Weigh 2. Weigh (Containment) Prep->Weigh Double Gloves Solubilize 3. Wet-Out (Immediate) Weigh->Solubilize Minimize Dust Clean 4. Decon (NaOH Wipe) Solubilize->Clean Change Outer Gloves Disposal 5. Incineration Clean->Disposal

Figure 2: The "Wet-Out" strategy to minimize dust exposure duration.

References
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Aztreonam (and related beta-lactams).[7][8][9] Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Occupational Safety and Health Guidelines for Beta-Lactam Antibiotics. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Sensitizers. Retrieved from [Link]

  • PubChem. (n.d.). Aztreonam - Compound Summary (Mechanism of Action & Toxicity). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.